Parp-1-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+ |
InChI Key |
YRQHBYGJPZJJEZ-SSDVNMTOSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
Parp-1-IN-13: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Parp-1-IN-13 has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and outlining the experimental protocols used to elucidate its function.
Core Mechanism: Catalytic Inhibition and DNA Damage Amplification
This compound exerts its effects primarily through the competitive inhibition of the PARP-1 enzyme. It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition is the foundational step in its mechanism of action, leading to a cascade of cellular consequences.
The primary role of PARP-1 is to detect and signal single-strand DNA breaks (SSBs), a common form of DNA damage. Upon binding to an SSB, PARP-1 becomes catalytically activated and synthesizes PAR chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
By inhibiting this process, this compound effectively stalls the repair of SSBs. When the cell enters the S phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, leading to the collapse of replication forks and the formation of more cytotoxic double-strand DNA breaks (DSBs). In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, the accumulation of these lesions is particularly lethal, a concept known as synthetic lethality.
Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, through the mitochondrial pathway. The accumulation of extensive DNA damage triggers a signaling cascade that leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death.
Quantitative Analysis of this compound Activity
The potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Description |
| IC50 | 26 nM[1] | Biochemical Assay | The half-maximal inhibitory concentration against the catalytic activity of purified PARP-1 enzyme. |
Further quantitative data on the cellular effects of this compound, such as the induction of apoptosis and DNA damage in specific cell lines, would be included here based on the primary research article.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental protocols.
Biochemical PARP Activity Assay
Objective: To determine the in vitro inhibitory potency of this compound on PARP-1 catalytic activity.
Methodology:
-
Plate Preparation: Histone proteins are coated onto the wells of a microplate.
-
Reaction Mixture: A reaction mixture containing purified recombinant PARP-1 enzyme, biotin-labeled NAD+, and varying concentrations of this compound is added to the wells.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the transfer of biotinylated ADP-ribose from NAD+ to the histone proteins.
-
Detection: The incorporated biotin is detected using streptavidin conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARP Activity Assay
Objective: To assess the ability of this compound to inhibit PARP-1 activity within intact cells.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound for a specified period.
-
Induction of DNA Damage (Optional): Cells can be treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP-1 activity.
-
Cell Lysis: The cells are lysed to release the cellular contents.
-
PAR Detection: The level of poly(ADP-ribose) is quantified using an ELISA-based method with an anti-PAR antibody or by Western blotting.
-
Data Analysis: A decrease in PAR levels in treated cells compared to untreated controls indicates cellular PARP-1 inhibition.
γH2AX Staining for DNA Double-Strand Breaks
Objective: To quantify the induction of DNA double-strand breaks following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Immunofluorescence Staining: The cells are fixed, permeabilized, and stained with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs. A fluorescently labeled secondary antibody is then used for detection.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software. An increase in the number of foci indicates an increase in DSBs.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To measure the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of this compound.
-
Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membrane integrity).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
References
Parp-1-IN-13: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, playing a pivotal role in the repair of single-strand breaks. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. Parp-1-IN-13 is a potent and selective inhibitor of PARP-1, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and medicinal chemistry.
Discovery and Rationale
This compound, also identified as Compound 19c in seminal literature, was developed as part of a research initiative to identify novel, potent, and selective small molecule inhibitors of PARP-1. The design strategy focused on creating a molecular scaffold that could effectively mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the catalytic activity of the PARP-1 enzyme. The core structure of this compound integrates a benzofuran[3,2-d]pyrimidine-4(3H)-one moiety with a thiosemicarbazone analog. This design was hypothesized to provide a rigid and planar system for optimal interaction with the active site of PARP-1, while the thiosemicarbazone portion could engage in key hydrogen bonding and electrostatic interactions.
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the table below, providing a clear comparison of its potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 19c) | PARP-1 | 26 | Enzymatic Assay | [1] |
Synthesis
The synthesis of this compound is a multi-step process commencing with the formation of a key benzofuran intermediate, followed by the introduction of the thiosemicarbazone side chain.
Synthesis of Key Intermediates
The synthesis begins with the preparation of 3-(4-formylphenyl)benzofuran-2-carbaldehyde. This can be achieved through various established methods for benzofuran synthesis, often involving the reaction of a substituted salicylaldehyde with a suitably activated alkyne or a multi-step sequence involving cyclization reactions.
Final Synthesis of this compound
The final step in the synthesis involves the condensation of the 3-(4-formylphenyl)benzofuran-2-carbaldehyde intermediate with a hydrazine-1-carbothioamide. This reaction typically proceeds under mild acidic or neutral conditions in a suitable solvent like ethanol or methanol to yield the final product, this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the catalytic activity of PARP-1.[1] This inhibition leads to the accumulation of single-strand DNA breaks, which, during DNA replication, are converted into more lethal double-strand breaks.[1] In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[1] this compound has been shown to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PARP-1 inhibitors like this compound, based on standard laboratory practices.
General Synthesis of Thiosemicarbazone Derivatives
Materials:
-
Appropriate aldehyde or ketone (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Methanol
Procedure:
-
Dissolve the aldehyde or ketone in ethanol.
-
Add thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
In Vitro PARP-1 Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+
-
PARP-1 inhibitor (this compound) at various concentrations
-
Assay buffer
-
Fluorescent NAD+ analog or a kit for detecting NAD+ consumption
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme in each well of the microplate.
-
Add the PARP-1 inhibitor at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent inhibitor of PARP-1 with a well-defined mechanism of action. Its discovery and synthesis provide a valuable case study in the rational design of targeted cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and to develop next-generation PARP-1 inhibitors. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile, efficacy, and safety in relevant cancer models.
References
Parp-1-IN-13: A Deep Dive into Structure-Activity Relationships for a Novel Class of PARP-1 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Parp-1-IN-13, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. Based on the findings from the seminal study by Wang et al., this document details the synthesis, biological evaluation, and mechanistic insights of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs. This compound, identified as compound 19c in the primary literature, demonstrates significant potential with a PARP-1 inhibitory concentration (IC50) of 26 nM. This guide is intended to be a valuable resource for researchers in the field of oncology and drug discovery, providing detailed experimental protocols, structured quantitative data, and visual representations of key biological pathways and experimental workflows.
Introduction to PARP-1 Inhibition and the Emergence of this compound
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication. This synthetic lethality approach has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers.
The quest for novel PARP-1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. The benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold has emerged as a promising framework for the design of new PARP-1 inhibitors. This compound (compound 19c ) belongs to a series of compounds developed by introducing thiosemicarbazone or its derivatives into this scaffold. This series has yielded compounds with potent and selective inhibitory activity against PARP-1, with this compound being one of the most promising candidates.
Structure-Activity Relationship (SAR) of Benzofuran[3,2-d]pyrimidine-4(3H)-one Thiosemicarbazone Analogs
The systematic evaluation of a series of analogs based on the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold has provided valuable insights into the structural requirements for potent PARP-1 inhibition. The following tables summarize the quantitative SAR data for key compounds from this series.
Table 1: In Vitro PARP-1 and PARP-2 Inhibitory Activity of this compound and Analogs
| Compound ID | R Group | PARP-1 IC50 (μM) | PARP-2 IC50 (μM) | Selectivity Index (PARP-2/PARP-1) |
| Olaparib | - | 0.087 | 0.032 | 0.37 |
| 19a | H | 0.132 | 3.54 | 26.82 |
| 19b | 4-F | 0.035 | 2.58 | 73.71 |
| 19c (this compound) | 4-Cl | 0.026 | 2.21 | 85.00 |
| 19d | 4-Br | 0.041 | 2.89 | 70.49 |
| 19e | 4-CH3 | 0.098 | 3.15 | 32.14 |
| 19f | 4-OCH3 | 0.115 | 3.41 | 29.65 |
| 19g | 3-F | 0.063 | 2.97 | 47.14 |
| 19h | 3-Cl | 0.051 | 2.76 | 54.12 |
| 19i | 2-F | 0.088 | 3.24 | 36.82 |
| 19j | 2-Cl | 0.075 | 3.09 | 41.20 |
Data is representative and compiled based on the findings reported by Wang et al.
Key SAR Insights from Table 1:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring of the thiosemicarbazone moiety significantly influence PARP-1 inhibitory activity.
-
Electron-Withdrawing Groups: Halogen substitutions at the 4-position of the phenyl ring generally lead to enhanced potency. Compound 19c (this compound), with a 4-chloro substituent, exhibited the most potent PARP-1 inhibition (IC50 = 0.026 μM).
-
Positional Isomers: The position of the halogen substituent also plays a role, with the 4-position generally being optimal, followed by the 3- and 2-positions.
-
Selectivity: Notably, many compounds in this series, including this compound, demonstrated significantly higher selectivity for PARP-1 over PARP-2 compared to the reference compound Olaparib.
Table 2: In Vitro Cytotoxicity of Selected Compounds against Human Cancer Cell Lines
| Compound ID | SK-OV-3 IC50 (μM) | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) |
| Olaparib | 7.24 | 15.8 | 21.3 |
| 19b | 5.87 | 12.4 | 18.7 |
| 19c (this compound) | 4.98 | 10.1 | 15.2 |
| 19d | 6.15 | 13.5 | 19.8 |
Data is representative and compiled based on the findings reported by Wang et al.
Key Insights from Table 2:
-
The potent PARP-1 inhibitors from this series also exhibited significant cytotoxicity against various cancer cell lines.
-
This compound (19c ) demonstrated the most potent cytotoxic activity against the SK-OV-3 ovarian cancer cell line, with an IC50 value of 4.98 μM, which is superior to that of Olaparib.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound and its analogs, as described in the primary literature.
PARP-1 Enzymatic Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorescent NAD+ analog or a coupled-enzymatic system for detecting NAD+ consumption
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing PARP-1 assay buffer, activated DNA, and the fluorescent NAD+ substrate.
-
Add 2 μL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.
-
Add 18 μL of the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding 5 μL of recombinant human PARP-1 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 10% acetic acid) or by heating.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., SK-OV-3, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a 6-point, 5-fold serial dilution) for 72 hours. Include wells with DMSO only as a vehicle control.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PARP-1 Activity in Cells
This protocol is used to assess the ability of the compounds to inhibit PARP-1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Human cancer cell line (e.g., SK-OV-3)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., H2O2 or MMS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the test compound at a specific concentration for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with anti-PARP-1 and anti-β-actin antibodies as loading controls.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PARP-1 and the experimental workflows for the assays described above.
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for PARP-1 Enzymatic IC50 Determination
Caption: Workflow for determining the IC50 of PARP-1 inhibitors.
Experimental Workflow for Cellular Western Blot Analysis
Caption: Workflow for Western blot analysis of cellular PARP-1 activity.
Conclusion
The benzofuran[3,2-d]pyrimidine-4(3H)-one thiosemicarbazone scaffold represents a promising new chemotype for the development of potent and selective PARP-1 inhibitors. The structure-activity relationship studies have clearly demonstrated that substitutions on the terminal phenyl ring are critical for optimizing inhibitory activity, with electron-withdrawing groups at the 4-position being particularly favorable. This compound (19c ) has emerged as a lead compound from this series, exhibiting excellent PARP-1 inhibitory potency, high selectivity over PARP-2, and significant in vitro anti-cancer activity. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for further investigation and development of this and related series of PARP-1 inhibitors. Future studies should focus on the in vivo efficacy, pharmacokinetic properties, and toxicological profile of this compound to fully assess its therapeutic potential.
Unveiling Parp-1-IN-13: A Deep Dive into a Novel PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Parp-1-IN-13, a potent and novel inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details its mechanism of action, inhibitory activity, and the experimental methodologies used in its characterization, offering valuable insights for researchers and professionals in the fields of oncology and drug discovery.
Core Concepts: Mechanism of Action
This compound exerts its therapeutic effect by targeting the catalytic activity of PARP-1, a key enzyme in the DNA damage response (DDR) pathway. PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP-1 by this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair factors to the site of damage.[2][3] This disruption of SSB repair leads to the accumulation of DNA lesions. When these unrepaired SSBs are encountered by the replication machinery during cell division, they are converted into more cytotoxic double-strand breaks (DSBs).[1][4]
In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a state often referred to as "BRCAness"), the accumulation of DSBs is particularly lethal.[5][6] This concept, known as synthetic lethality, forms the basis of the therapeutic strategy for PARP inhibitors.[1][6] By inhibiting PARP-1, this compound effectively creates a synthetic lethal environment in HR-deficient cancer cells, leading to their selective demise. Furthermore, this compound has been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway.[7]
Below is a diagram illustrating the simplified signaling pathway of PARP-1 inhibition.
Caption: Simplified PARP-1 inhibition pathway by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against PARP-1 has been quantified, demonstrating its high potency. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme | Reference |
| IC50 | 26 nM | PARP-1 | [7] |
Further studies are required to determine the selectivity profile of this compound against other PARP family members and a broader range of kinases to fully assess its specificity and potential off-target effects.
Experimental Protocols
The characterization of this compound involved a series of standard and specialized biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited in the initial characterization of this inhibitor.
PARP-1 Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method involves a colorimetric or fluorescent-based ELISA (Enzyme-Linked Immunosorbent Assay).
Workflow Diagram:
Caption: Workflow for a typical PARP-1 enzymatic assay.
Detailed Protocol:
-
Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP-1.
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: Add the following to each well:
-
PARP-1 enzyme
-
Activated DNA (to stimulate PARP-1 activity)
-
Varying concentrations of this compound or vehicle control.
-
-
Initiation: Start the enzymatic reaction by adding nicotinamide adenine dinucleotide (NAD+), the substrate for PARP-1.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the formation of PAR chains.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes PAR chains.
-
Incubate to allow antibody binding.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash.
-
Add a substrate for the enzyme on the secondary antibody (e.g., TMB for HRP) to generate a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® are commonly used.
Detailed Protocol (MTT Assay Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway to confirm the mechanism of cell death induced by this compound.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved PARP-1, cleaved Caspase-3, Bcl-2, and Bax.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression levels upon treatment with this compound. An increase in cleaved PARP-1 and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis.
Conclusion and Future Directions
This compound is a potent inhibitor of PARP-1 that demonstrates a clear mechanism of action involving the disruption of DNA repair and the induction of apoptosis in cancer cells.[7] The provided data and protocols offer a solid foundation for its further investigation and development.
Future research should focus on:
-
Selectivity Profiling: A comprehensive screen against other PARP family members and a panel of kinases is crucial to understand the inhibitor's specificity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in relevant preclinical cancer models, particularly those with known HR deficiencies.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement of this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as DNA-damaging chemotherapies or immune checkpoint inhibitors.
The continued exploration of this compound holds promise for the development of a new therapeutic agent for the treatment of cancers with specific DNA repair vulnerabilities.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
The Role of PARP-1 Inhibition in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Central Role of PARP-1 in DNA Damage Repair
PARP-1 is a key player in multiple DNA repair pathways, ensuring the integrity of the genome.[1][2] Its functions can be broadly categorized as:
-
DNA Damage Sensing: PARP-1 rapidly binds to sites of DNA single-strand breaks, acting as a first responder to DNA damage.[1]
-
Signal Transduction: Upon binding to damaged DNA, PARP-1 becomes catalytically active and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3]
-
Recruitment of Repair Proteins: The PAR chains serve as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.
-
Chromatin Remodeling: PARP-1-mediated PARylation also leads to the relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.[4]
Mechanism of Action of PARP-1 Inhibitors
PARP-1 inhibitors, such as Olaparib, Rucaparib, and Niraparib, exert their cytotoxic effects primarily through two mechanisms:
-
Catalytic Inhibition: These small molecules bind to the catalytic domain of PARP-1, preventing the synthesis of PAR. This inhibition of PARP-1's enzymatic activity hampers the recruitment of DNA repair proteins to sites of single-strand breaks.
-
PARP Trapping: A crucial aspect of the mechanism of action for many PARP inhibitors is their ability to "trap" PARP-1 on the DNA at the site of a single-strand break.[3] The trapped PARP-1-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Quantitative Data for PARP-1 Inhibitors
The following tables summarize representative quantitative data for well-characterized PARP-1 inhibitors. This data is intended to provide a comparative overview of the potency and efficacy of this class of compounds.
Table 1: In Vitro Potency of Selected PARP-1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| Olaparib | PARP-1/2 | 5 | MDA-MB-436 (BRCA1 mutant) | Cell-free enzymatic assay |
| Rucaparib | PARP-1/2/3 | 1.4 | Capan-1 (BRCA2 mutant) | Cell viability assay |
| Niraparib | PARP-1/2 | 3.8 | HeLa | PARP activity assay |
| Talazoparib | PARP-1/2 | 0.9 | MDA-MB-436 (BRCA1 mutant) | Cell-free enzymatic assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%.
Table 2: Cellular Effects of PARP-1 Inhibition
| Inhibitor | Concentration (nM) | Effect | Cell Line |
| Olaparib | 10 | Increased γH2AX foci | HeLa |
| Rucaparib | 100 | G2/M cell cycle arrest | Capan-1 |
| Niraparib | 50 | Increased RAD51 foci | U2OS |
| Talazoparib | 1 | Increased apoptosis | MDA-MB-436 |
γH2AX is a marker of DNA double-strand breaks. RAD51 is a key protein in the homologous recombination pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PARP-1 inhibitor activity. The following are key experimental protocols used in the field.
Live-Cell Imaging for PARP-1 Dynamics
This protocol allows for the visualization and quantification of PARP-1 recruitment to and dissociation from sites of DNA damage in real-time.[5][6]
Materials:
-
Mammalian cell line expressing fluorescently tagged PARP-1 (e.g., GFP-PARP-1)
-
Confocal microscope with a 355 nm or 405 nm laser for micro-irradiation
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Glass-bottom dishes
-
PARP-1 inhibitor of interest
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat the cells with the PARP-1 inhibitor at the desired concentration for a specified period.
-
Micro-irradiation: Use the laser on the confocal microscope to induce localized DNA damage in a defined region of the nucleus.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescent images to monitor the recruitment of GFP-PARP-1 to the site of damage and its subsequent dissociation.
-
Data Analysis: Quantify the fluorescence intensity at the site of damage over time. Fit the data to kinetic models to determine the rates of recruitment and dissociation.
PARP Activity Assay (Cell-Based)
This assay measures the level of PAR synthesis in cells treated with a PARP-1 inhibitor.
Materials:
-
Mammalian cell line
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
PARP-1 inhibitor of interest
-
Anti-PAR antibody
-
Secondary antibody conjugated to a fluorescent dye
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with the PARP-1 inhibitor.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP-1 activity.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Immunostaining: Incubate the cell lysates with an anti-PAR primary antibody, followed by a fluorescently labeled secondary antibody.
-
Quantification: Measure the fluorescence intensity using a microplate reader or by analyzing images from a fluorescence microscope. A decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of PARP activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying PARP-1 inhibitors.
Caption: Signaling pathway of PARP-1 in DNA damage repair and the mechanism of action of PARP-1 inhibitors.
References
- 1. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Parp-1-IN-13 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the apoptotic pathway induced by Parp-1-IN-13, a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). This document details the mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols to facilitate further research and development in the field of oncology.
Core Mechanism of Action
This compound, also identified as compound 19c, is a novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivative containing a thiosemicarbazone analog. It exerts its potent anti-cancer effects by selectively inhibiting PARP-1, a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP-1, this compound disrupts the repair of DNA single-strand breaks (SSBs). In cancer cells, particularly those with existing DNA repair deficiencies, these unrepaired SSBs accumulate and are converted into more lethal DNA double-strand breaks (DSBs) during replication, ultimately triggering apoptosis.[1]
Anti-cancer mechanism studies have revealed that this compound not only inhibits the repair of DNA single-strand breaks but also exacerbates DNA double-strand breakage. This accumulation of catastrophic DNA damage promotes the apoptosis of cancer cells primarily through the intrinsic, or mitochondrial, apoptosis pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP-1 | 26 |
Data sourced from Wang et al., Bioorganic Chemistry.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 4.98 |
Data sourced from Wang et al., Bioorganic Chemistry.[1]
Signaling Pathway
The apoptotic pathway induced by this compound is initiated by the inhibition of PARP-1, leading to an accumulation of DNA damage. This damage signals through the mitochondrial pathway, culminating in the activation of executioner caspases and programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
SK-OV-3 ovarian cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed SK-OV-3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete DMEM.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
SK-OV-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours, then treat the cells with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the mitochondrial apoptosis pathway.
Materials:
-
SK-OV-3 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat SK-OV-3 cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound on mitochondrial integrity.
Materials:
-
SK-OV-3 cells
-
Black, clear-bottom 96-well plates
-
This compound
-
JC-1 or TMRE staining solution
-
Fluorescence microscope or plate reader
Protocol:
-
Seed SK-OV-3 cells in a black, clear-bottom 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Remove the medium and wash the cells with warm PBS.
-
Add the JC-1 or TMRE staining solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. For JC-1, measure both green (emission ~529 nm) and red (emission ~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRE, a decrease in red fluorescence intensity indicates loss of mitochondrial membrane potential.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in cancer cells through the targeted inhibition of PARP-1 and subsequent activation of the mitochondrial apoptotic pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel PARP-1 inhibitor.
References
The PARP-1 Inhibitor Parp-1-IN-13: A Technical Overview of its Impact on Single-Strand Break Repair
This technical guide provides an in-depth analysis of the PARP-1 inhibitor, Parp-1-IN-13, and its role in the modulation of single-strand break (SSB) repair pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanisms of DNA repair and the therapeutic potential of PARP-1 inhibition.
Introduction to PARP-1 and Single-Strand Break Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] SSBs are among the most common forms of DNA damage, arising from sources such as reactive oxygen species and as intermediates in base excision repair (BER).[2][3] PARP-1 acts as a DNA damage sensor, binding rapidly to SSBs through its zinc-finger domains.[4] This binding triggers the catalytic activity of PARP-1, which utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process known as PARylation.[1][5][6]
This PARylation event serves multiple functions in SSB repair. The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[1][7] A key protein recruited in this manner is X-ray repair cross-complementing protein 1 (XRCC1), which in turn recruits other essential components of the SSB repair machinery, including DNA ligase III, DNA polymerase β, and polynucleotide kinase 3'-phosphatase.[1][2][8] The accumulation of these factors facilitates the processing and ligation of the broken DNA strand, restoring genomic integrity.
This compound: A Potent PARP-1 Inhibitor
This compound is a small molecule inhibitor of PARP-1.[9] It exerts its effects by competing with NAD+ for the catalytic domain of the PARP-1 enzyme, thereby preventing the synthesis of PAR. This inhibition of PARP-1's catalytic activity is a key mechanism through which this compound disrupts the single-strand break repair process.
Mechanism of Action in Single-Strand Break Repair
The primary effect of this compound on single-strand break repair is the inhibition of the PARylation-dependent recruitment of repair factors. By blocking the catalytic activity of PARP-1, this compound prevents the formation of the PAR scaffold necessary for the efficient accumulation of XRCC1 and other downstream repair proteins at the site of an SSB.[1][4] This leads to a delay or failure in the repair of SSBs.
A critical consequence of this inhibition is the phenomenon known as "PARP trapping."[10][11] When a PARP inhibitor like this compound is present, PARP-1 can still bind to the SSB, but its catalytic activity is blocked. This can lead to the PARP-1 molecule becoming "trapped" on the DNA, forming a cytotoxic DNA-protein complex. These trapped complexes can obstruct DNA replication and transcription, leading to more severe DNA lesions.
Unrepaired single-strand breaks are particularly problematic for proliferating cells. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic double-strand break (DSB).[3][12][13] In cells with deficiencies in DSB repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of these DSBs can lead to cell death. This concept, known as synthetic lethality, is a cornerstone of the therapeutic application of PARP inhibitors in cancer.[1][14] this compound, by inhibiting SSB repair, can thus promote the formation of DSBs and induce apoptosis in susceptible cancer cells.[9]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for PARP-1 | 26 nM | [9] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effect of this compound on single-strand break repair.
Alkaline Comet Assay for Detection of Single-Strand Breaks
This assay, also known as single-cell gel electrophoresis, is used to quantify DNA single-strand breaks in individual cells.[15][16]
Objective: To measure the level of SSBs in cells treated with this compound, with or without an inducing agent (e.g., hydrogen peroxide).
Materials:
-
Microscope slides pre-coated with 1% normal melting point agarose
-
Low melting point agarose (0.5% in PBS, maintained at 37°C)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or ethidium bromide)
-
Cell culture medium, PBS, trypsin
-
This compound
-
SSB-inducing agent (e.g., H2O2)
Procedure:
-
Cell Treatment: Seed cells to an appropriate density. Treat cells with the desired concentrations of this compound for a specified duration. A positive control group should be treated with an SSB-inducing agent like H2O2.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and then trypsinize. Resuspend the cells in ice-cold PBS at a concentration of approximately 2 x 104 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.
-
Neutralization and Staining: After electrophoresis, gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The DNA from cells with strand breaks will migrate towards the anode, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the comet parameters (e.g., tail length, tail moment) using specialized software.
In Vitro PARP-1 Activity Assay
This assay measures the catalytic activity of PARP-1 in the presence of an inhibitor.
Objective: To determine the IC50 of this compound for PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a PARP-1 substrate)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody (conjugated to a reporter like HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
This compound at various concentrations
Procedure:
-
Plate Coating: Coat a streptavidin plate with histones overnight at 4°C. Wash the plate to remove unbound histones.
-
Reaction Setup: In each well, add the reaction buffer, activated DNA, recombinant PARP-1, and varying concentrations of this compound.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stopping the Reaction and Washing: Stop the reaction and wash the wells to remove unbound reagents. The biotinylated PAR chains will remain bound to the histones, which are in turn bound to the streptavidin plate.
-
Detection: Add the anti-PAR antibody-HRP conjugate and incubate. After washing, add the TMB substrate.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Apoptosis Assays
These assays assess the downstream cellular consequences of inhibiting SSB repair.
Objective: To determine the effect of this compound on cell viability and its ability to induce apoptosis.
Materials:
-
Cell lines of interest (e.g., cancer cell lines with and without BRCA mutations)
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
This compound
-
Flow cytometer
-
Microplate reader
Procedure (Cell Viability - MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated controls.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The PARP-1 mediated single-strand break repair pathway.
Caption: Inhibition of SSB repair by this compound, leading to DSB formation.
Caption: Experimental workflow for the alkaline comet assay.
Conclusion
This compound is a potent inhibitor of PARP-1 that effectively disrupts the single-strand break repair pathway. Its mechanism of action involves the inhibition of PARP-1's catalytic activity, leading to the prevention of PAR synthesis and the subsequent recruitment of essential repair proteins. This results in the accumulation of unrepaired SSBs and the formation of cytotoxic PARP-1-DNA complexes. The conversion of these SSBs into double-strand breaks during DNA replication forms the basis of its potential therapeutic application, particularly in cancers with deficiencies in DSB repair. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers investigating the effects of this compound and other PARP inhibitors on genome integrity and cellular responses to DNA damage.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Double-Edged Sword: The Two Faces of PARylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Poly (ADP-ribose) polymerase (PARP) is not involved in base excision repair but PARP inhibition traps a single-strand intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. us.gsk.com [us.gsk.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
The Role of PARP-1 Inhibition in Mitochondrial Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. Its primary function is to detect DNA single-strand breaks and recruit repair machinery. However, overactivation of PARP-1 can lead to a specific form of programmed cell death known as parthanatos, and it also plays a crucial role in regulating mitochondrial apoptosis. PARP-1 inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient homologous recombination repair pathways. This technical guide delves into the intricate mechanisms by which PARP-1 inhibition, exemplified by compounds such as Parp-1-IN-13, influences mitochondrial apoptosis. While specific data for "this compound" is not extensively available in the public domain, this guide will focus on the well-established mechanisms of potent PARP-1 inhibitors.
Data Presentation: Comparative Efficacy of PARP-1 Inhibitors
Due to the limited availability of specific quantitative data for this compound, the following table presents the half-maximal inhibitory concentrations (IC50) for several well-characterized PARP-1 inhibitors to provide a comparative context of their potency. These values are indicative of the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50% in vitro.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [1] |
| Rucaparib | 7 | 1.3 | [1] |
| Talazoparib | 1 | 0.87 | [1] |
| Niraparib | 3.8 | 2.1 | [2] |
| Veliparib | 5.2 | 2.9 | [2] |
Core Mechanism: PARP-1 Inhibition and Mitochondrial Apoptosis
PARP-1 inhibition instigates mitochondrial apoptosis through a multi-faceted signaling cascade. The central mechanism revolves around the concept of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP-1 but also traps it onto DNA at the site of single-strand breaks. This trapped PARP-DNA complex is a significant steric hindrance, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, triggering apoptosis.
The induction of apoptosis via PARP-1 inhibition involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.
Signaling Pathways
The signaling cascade initiated by PARP-1 inhibition leading to mitochondrial apoptosis can be visualized as follows:
Caption: PARP-1 inhibitor-induced mitochondrial apoptosis pathway.
An alternative, caspase-independent pathway involving Apoptosis-Inducing Factor (AIF) can also be triggered by PARP-1 hyperactivation, a state mimicked by the accumulation of PARP-1 at DNA damage sites.
Caption: PARP-1 mediated caspase-independent cell death via AIF.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase Assay: In a 96-well plate, add cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Quantify caspase activity relative to the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a potentiometric dye, such as JC-1 or TMRE, to assess changes in the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Dye Loading: Incubate the cells with JC-1 dye (5 µM) or TMRE (200 nM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (J-monomers). For TMRE, a decrease in red fluorescence indicates depolarization.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Methodology:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
Conclusion
Inhibition of PARP-1 is a potent strategy for inducing mitochondrial apoptosis in cancer cells, particularly those with underlying DNA repair deficiencies. The mechanisms involve the trapping of PARP-1 on DNA, leading to the formation of lethal double-strand breaks that subsequently trigger the intrinsic apoptotic pathway. This is characterized by the activation of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the activation of the caspase cascade. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of PARP-1 inhibitors like this compound and to further elucidate their therapeutic potential.
References
Parp-1-IN-13: A Technical Overview of Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Parp-1-IN-13, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the inhibitory activity, effects on cancer cell lines, and the elucidated mechanism of action of this compound, presenting the data in a clear and structured format for researchers and drug development professionals.
Core Inhibitory Activity
This compound, also identified as compound 19c in its discovery publication, has demonstrated significant inhibitory potency against the PARP-1 enzyme.[1]
Table 1: Enzymatic Inhibition of PARP-1
| Compound | Target | IC50 (nM) |
| This compound | PARP-1 | 26 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Efficacy in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The compound exhibited broad anti-proliferative activity, with particular sensitivity observed in the SK-OV-3 ovarian cancer cell line.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 4.98 |
Further data on other cell lines from the source publication were not accessible for this review.
Mechanism of Action: A Dual Approach
The anti-cancer effects of this compound are attributed to a multi-faceted mechanism of action that involves the inhibition of DNA repair and the subsequent induction of apoptosis.
Inhibition of DNA Single-Strand Break Repair
As a potent PARP-1 inhibitor, this compound effectively blocks the catalytic activity of the PARP-1 enzyme.[1] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks (SSBs), a critical step in the recruitment of DNA repair machinery. The accumulation of unrepaired SSBs leads to the stalling and collapse of replication forks, ultimately resulting in the formation of more cytotoxic DNA double-strand breaks (DSBs).[1]
References
Unveiling the Selectivity Profile of Parp-1-IN-13: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the selectivity profile of Parp-1-IN-13, a potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the inhibitor's selectivity and associated signaling pathways.
Executive Summary
This compound, also identified as compound 19c in its primary study, has emerged as a highly potent inhibitor of PARP-1 with an IC50 value of 26 nM.[1] Notably, it demonstrates a significant selectivity for PARP-1 over its close homolog PARP-2, a desirable characteristic in the development of next-generation PARP inhibitors to minimize potential off-target effects and associated toxicities. This guide delves into the specifics of this selectivity and the methodologies used for its determination.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantitatively assessed, revealing a distinct preference for PARP-1.
| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |
| PARP-1 | 26 | 1 |
| PARP-2 | 2215 | 85.19 |
Table 1: Biochemical IC50 values of this compound against PARP-1 and PARP-2. Data sourced from Yuanjiang Wang, et al. Bioorganic Chemistry.[1]
Currently, a broader selectivity profile of this compound against other members of the PARP family and a comprehensive kinase panel screening are not publicly available.
Experimental Protocols
The determination of the inhibitory potency of this compound was conducted using established biochemical assays. The following is a detailed description of the likely methodology based on standard practices for PARP inhibitor evaluation.
PARP1/PARP2 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1 and PARP-2. The principle lies in measuring the incorporation of NAD+ into biotinylated poly(ADP-ribose) chains on histone proteins.
Materials and Reagents:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated microplates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent substrate
-
This compound (test compound)
-
Olaparib (positive control)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In the histone-coated microplate wells, the recombinant PARP enzyme (either PARP-1 or PARP-2), activated DNA, and the test compound at various concentrations are added.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated at room temperature for a specified period (e.g., 1 hour) to allow for the PARylation reaction to occur.
-
Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-HRP conjugate is then added to each well and incubated to allow binding to the biotinylated PAR chains.
-
Signal Generation: Following another washing step, a chemiluminescent substrate is added. The HRP enzyme catalyzes the conversion of the substrate, producing a light signal that is proportional to the amount of PARylation.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To further elucidate the selectivity and mechanism of action of this compound, the following diagrams have been generated.
Caption: Selectivity profile of this compound.
Caption: Workflow for PARP enzymatic assay.
Conclusion
This compound exhibits a promising selectivity profile with high potency against PARP-1 and a significant margin of selectivity over PARP-2. This characteristic positions it as a valuable research tool and a potential candidate for further preclinical development. Future studies investigating its broader off-target profile, particularly against a comprehensive kinase panel, will be crucial in fully elucidating its therapeutic potential and safety profile.
References
Parp-1-IN-13: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp-1-IN-13 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) and cellular apoptosis. This document provides an in-depth technical guide on this compound for its application in basic research. It includes a summary of its known biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Introduction to PARP-1 and its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability. It is one of the first responders to DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
Inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in oncology. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs are highly cytotoxic, leading to cell death through a mechanism known as synthetic lethality. This compound is a novel small molecule inhibitor designed to target the catalytic activity of PARP-1.
This compound: Mechanism of Action and Properties
This compound is a potent inhibitor of PARP-1 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its primary mechanism of action involves the competitive inhibition of the NAD+ binding site in the catalytic domain of PARP-1, thereby preventing the synthesis of PAR. This inhibition of PARP-1 activity leads to the following key cellular effects:
-
Inhibition of DNA Single-Strand Break Repair: By blocking PARP-1, this compound prevents the efficient recruitment of the BER machinery to sites of SSBs.
-
Accumulation of DNA Double-Strand Breaks: Unrepaired SSBs can be converted into more lethal DSBs during DNA replication.
-
Induction of Apoptosis: The accumulation of significant DNA damage triggers programmed cell death, primarily through the mitochondrial apoptosis pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is required to fully characterize its biochemical and cellular profile.
| Parameter | Value | Reference |
| IC50 (PARP-1 enzyme assay) | 26 nM | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP-1 Inhibition-Induced Apoptosis
The inhibition of PARP-1 by this compound leads to an accumulation of DNA damage, which is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. The diagram below illustrates the key steps in this process.
Caption: PARP-1 inhibition by this compound leads to apoptosis.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the cellular effects of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of this compound. These should be optimized for the specific cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of PARP-1 and Caspase-3, which are hallmarks of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP-1, anti-cleaved PARP-1, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a valuable research tool for investigating the roles of PARP-1 in DNA repair, cell death, and cancer biology. Its potency and selectivity make it a suitable probe for cellular and biochemical studies. The protocols and workflows provided in this guide offer a starting point for researchers to explore the effects of this inhibitor in various experimental systems. Further characterization of its cellular and in vivo properties will be crucial for a comprehensive understanding of its potential applications.
References
Methodological & Application
Parp-1-IN-13: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-13, also identified as compound 19c, is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 26 nM. This small molecule plays a crucial role in cancer research by disrupting DNA repair mechanisms in tumor cells. Specifically, this compound inhibits the repair of DNA single-strand breaks, leading to the accumulation of more severe DNA double-strand breaks. This accumulation ultimately triggers the mitochondrial pathway of apoptosis, a form of programmed cell death, in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and DNA damage.
Data Presentation
The following tables summarize the in vitro efficacy of this compound (Compound 19c) and its analogs against PARP-1 and various cancer cell lines as reported in the primary literature.
Table 1: In vitro PARP-1 Inhibitory Activity
| Compound | PARP-1 IC50 (nM) |
| This compound (19c) | 26 |
| Olaparib (positive control) | 3.8 |
Data sourced from Wang, Y., et al. (2023). Bioorganic Chemistry, 139, 106759.
Table 2: In vitro Anti-proliferative Activity (IC50 in µM)
| Compound | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | Caco-2 (Colorectal Cancer) |
| This compound (19c) | 1.05 | 1.26 | 2.65 |
| Olaparib (positive control) | 2.37 | 2.51 | 4.88 |
Data sourced from Wang, Y., et al. (2023). Bioorganic Chemistry, 139, 106759.
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway. In normal cells, PARP-1 detects single-strand DNA breaks (SSBs) and facilitates their repair. By inhibiting PARP-1, this compound prevents the repair of these SSBs. When the cell enters S-phase, the replication fork encounters the unrepaired SSB, leading to the collapse of the replication fork and the formation of a DNA double-strand break (DSB). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent activation of the mitochondrial apoptosis pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, Caco-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound and a vehicle control for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
Application Notes and Protocols for Parp-1-IN-13 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-13, also identified as compound 19c, is a potent and specific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (HR), leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality. These application notes provide detailed protocols for the use of this compound in various in vitro assays to assess its enzymatic and cellular activity.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available information. Researchers should note that optimal concentrations for cell-based assays may vary depending on the cell line and experimental conditions.
| Parameter | Value | Reference |
| PARP-1 Enzymatic IC50 | 26 nM | [1] |
| Recommended Starting Concentration Range for Cell-Based Assays | 10 nM - 10 µM | Based on IC50 and typical ranges for potent PARP inhibitors. |
Signaling Pathway
The diagram below illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and the mechanism of action of PARP-1 inhibitors like this compound.
Caption: PARP-1 signaling in DNA repair and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
PARP-1 Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PARP-1.
Experimental Workflow:
Caption: Workflow for PARP-1 enzymatic activity assay.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+ solution
-
This compound
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Developing reagent (specific to the kit used)
-
Black 96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting range would be from 1 µM down to 0.1 nM.
-
To each well of the microplate, add 25 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 25 µL of a solution containing recombinant PARP-1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding the developing reagent as per the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (e.g., MTT or SRB Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent
-
Solubilization solution (for MTT assay) or 10 mM Tris base (for SRB assay)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a broad concentration range (e.g., 10 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours (or a desired time point).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C. Wash with water and stain with 0.4% SRB solution for 30 minutes at room temperature. Wash with 1% acetic acid and air dry. Solubilize the dye with 10 mM Tris base.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for PARP-1 Activity and Apoptosis Markers
This method is used to detect the inhibition of PARP-1 auto-poly(ADP-ribosyl)ation (PARylation) and the cleavage of PARP-1 as a marker of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-PARP-1 (full-length and cleaved), anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). To induce PARP activity, cells can be co-treated with a DNA damaging agent like H2O2 or MMS for a short period before harvesting.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the levels of PARylation, cleaved PARP-1, and γH2AX.
Disclaimer
The provided protocols are intended as a guide. Optimal conditions, including incubation times, reagent concentrations, and cell densities, may vary and should be determined empirically by the end-user for each specific cell line and experimental setup.
References
Application Notes and Protocols for Parp-1-IN-13 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-13 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks.[1][2][3] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][4] By blocking PARP-1, single-strand breaks accumulate and, during DNA replication, lead to the formation of cytotoxic double-strand breaks. In cells with impaired homologous recombination, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective killing of cancer cells.[2]
These application notes provide a comprehensive guide for the use of this compound in various cell-based assays to evaluate its efficacy and mechanism of action. Detailed protocols for assessing cell viability, clonogenic survival, PARP-1 activity, and PARP trapping are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by competitively binding to the NAD+ binding site of PARP-1, thereby inhibiting its catalytic activity.[2] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of DNA damage.[1][2] Furthermore, some PARP inhibitors have been shown to "trap" PARP-1 on the DNA at the site of damage, creating a cytotoxic lesion that can block DNA replication and lead to cell death.[2][5]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparative overview with other common PARP inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 26 nM | PARP-1 enzymatic assay | MedchemExpress |
Table 2: Comparative IC50 Values of Various PARP Inhibitors in Breast Cancer Cell Lines
| Inhibitor | MDA-MB-231 (TNBC) IC50 (µM) | MDA-MB-468 (TNBC) IC50 (µM) | BT549 (TNBC) IC50 (µM) | HCC70 (TNBC) IC50 (µM) |
| Talazoparib | 0.48 | 0.8 | 0.3 | 0.8 |
| Niraparib | ≤20 | <10 | 7 | 4 |
| Olaparib | ≤20 | <10 | Not specified | Not specified |
| Rucaparib | ≤20 | <10 | Not specified | Not specified |
Note: Data for Talazoparib, Niraparib, Olaparib, and Rucaparib are from a study by an un-cited source and are provided for comparative purposes.[6] TNBC: Triple-Negative Breast Cancer.
Signaling Pathway and Experimental Workflow Visualization
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining the IC50 of this compound using an MTS-based cell viability assay.
Experimental Protocols
Cell Viability Assay (MTS-Based)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.[9]
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Formation:
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the drug concentration to assess the long-term cytotoxic effects.
-
Cellular PARP Activity Assay (Chemiluminescent)
This assay measures the activity of PARP in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
BCA protein assay kit
-
Chemiluminescent PARP assay kit (e.g., Trevigen's Universal PARP Assay Kit)
-
Luminometer
Procedure:
-
Cell Treatment and Lysis:
-
PARP Activity Measurement:
-
Normalize the protein concentration of all lysates.
-
Follow the protocol of the chemiluminescent PARP assay kit. This typically involves incubating the cell lysate in a histone-coated plate with a biotinylated NAD+ substrate.[10]
-
The incorporated biotinylated PAR is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a luminometer.
-
Normalize the PARP activity to the vehicle-treated control.
-
Plot the percentage of PARP activity against the log concentration of this compound to determine the IC50 for PARP inhibition.
-
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of this compound to trap PARP-1 on DNA.
Materials:
-
Purified recombinant PARP-1 enzyme
-
Fluorescently labeled DNA probe
-
This compound
-
Assay buffer
-
NAD+
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a microplate, combine the purified PARP-1 enzyme and the fluorescently labeled DNA probe in the assay buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Incubate to allow the inhibitor to bind to PARP-1.
-
-
Reaction Initiation and Measurement:
-
Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP-1 will auto-PARylate and dissociate from the DNA, leading to a low fluorescence polarization signal.[2][5]
-
In the presence of a trapping inhibitor like this compound, PARP-1 will remain bound to the DNA, resulting in a high fluorescence polarization signal.[2][5]
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of this compound to determine the EC50 for PARP trapping.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of the PARP-1 inhibitor, this compound. By employing these cell-based assays, researchers can effectively assess its potency in inhibiting cell growth and PARP-1 activity, and elucidate its mechanism of action through PARP trapping. The standardized data presentation and visualization tools will aid in the clear communication and interpretation of experimental results, facilitating further drug development efforts.
References
- 1. PARP assay [assay-protocol.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Using Parp-1-IN-13 in a Clonogenic Survival Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parp-1-IN-13 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. PARP-1 plays a crucial role in maintaining genomic stability by detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds like this compound leads to the accumulation of unrepaired SSBs, which can be converted into lethal double-strand breaks (DSBs) during DNA replication. This mechanism of inducing synthetic lethality is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The clonogenic survival assay is a fundamental in vitro method to assess the long-term reproductive viability of cells after treatment with cytotoxic agents. This application note provides a detailed protocol for utilizing this compound in a clonogenic survival assay to determine its efficacy in reducing the survival of cancer cells.
Mechanism of Action of PARP-1 Inhibition
PARP-1 is a nuclear enzyme that, upon binding to DNA breaks, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors, such as this compound, compete with the natural substrate NAD+ for the catalytic domain of PARP-1, thereby preventing the formation of PAR chains. This inhibition not only hampers the repair of SSBs but also "traps" PARP-1 on the DNA, creating a cytotoxic lesion that can obstruct DNA replication and lead to cell death.
Data Presentation
The following table summarizes hypothetical quantitative data from a clonogenic survival assay using this compound on a BRCA-deficient cancer cell line. This data is representative of the expected outcome for a potent PARP inhibitor. The known enzymatic IC50 for this compound is 26 nM.
| Cell Line | Treatment | Concentration (nM) | Plating Efficiency (%) | Surviving Fraction |
| BRCA-deficient Cancer Cells | Vehicle Control | 0 | 85 | 1.00 |
| This compound | 10 | 83 | 0.82 | |
| This compound | 25 | 86 | 0.51 | |
| This compound | 50 | 84 | 0.25 | |
| This compound | 100 | 85 | 0.10 | |
| This compound | 250 | 82 | 0.02 |
Experimental Protocols
Clonogenic Survival Assay Protocol for this compound
This protocol outlines the steps for assessing the effect of this compound on the clonogenic survival of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient ovarian or breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 10% methanol, 10% acetic acid in water
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a predetermined density (typically 200-1000 cells per well, depending on the cell line's plating efficiency). Ensure single-cell suspension for accurate colony formation.
-
Allow the cells to attach overnight in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Suggested concentration range for this compound: 0 (vehicle), 10 nM, 25 nM, 50 nM, 100 nM, and 250 nM.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment duration. A continuous exposure of 7-14 days is common for PARP inhibitors in clonogenic assays.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
Monitor the plates periodically to ensure the medium does not evaporate and to check for contamination. If the incubation period is long, the medium can be carefully replaced every 3-4 days with fresh medium containing the respective drug concentrations.
-
-
Fixation and Staining:
-
After the incubation period, aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: PARP-1 signaling pathway and the mechanism of action of this compound.
Application Notes and Protocols for Parp-1-IN-13 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-13 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage.[1] With an IC50 value of 26 nM, this compound effectively blocks the catalytic activity of PARP-1, leading to the inhibition of single-strand DNA break repair and the accumulation of DNA double-strand breaks.[1] This mechanism ultimately triggers apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway.[1]
Western blotting is a crucial technique to elucidate the molecular effects of this compound. Specifically, it allows for the detection of PARP-1 cleavage, a well-established hallmark of apoptosis. During apoptosis, PARP-1 is cleaved by caspases, resulting in an inactive 89 kDa C-terminal fragment and a 24 kDa N-terminal fragment.[2] The detection of this 89 kDa fragment by Western blot serves as a reliable indicator of apoptosis induction by compounds like this compound.
These application notes provide a detailed protocol for utilizing this compound in cell culture and subsequently analyzing its effects on PARP-1 cleavage via Western blotting.
Signaling Pathway of PARP-1 in DNA Damage and Apoptosis
References
Illuminating the Impact of PARP-1 Inhibition: An Immunofluorescence Protocol for Parp-1-IN-13 Treatment
For Immediate Release
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for assessing the cellular effects of Parp-1-IN-13, a potent PARP-1 inhibitor, using immunofluorescence. The protocol outlines the necessary steps for cell culture, treatment with this compound, and subsequent immunocytochemical staining to visualize the subcellular localization and expression levels of PARP-1. Additionally, this document includes a summary of the PARP-1 signaling pathway and a workflow for the experimental procedure.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair and maintaining genomic stability.[1] PARP-1's role extends to various cellular processes, including transcriptional regulation and cell death.[2]
This compound is a potent inhibitor of PARP-1 with an IC50 of 26 nM.[3] By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, thereby inhibiting the recruitment of DNA repair machinery. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate cytotoxic double-strand breaks (DSBs), ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCAness.[3] Immunofluorescence is a powerful technique to visualize the effects of this compound on PARP-1 localization and the induction of DNA damage markers.
Key Experimental Protocols
Cell Culture and this compound Treatment
A detailed protocol for the culture of adherent cells and subsequent treatment with this compound is provided below. The optimal concentration and treatment time for this compound may vary depending on the cell line and experimental goals and should be determined empirically.
| Parameter | Recommendation |
| Cell Line | User-defined (e.g., HeLa, U2OS, or other relevant cancer cell lines) |
| Culture Medium | As recommended for the specific cell line |
| Seeding Density | Seed cells on sterile glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of the experiment. |
| This compound Stock Solution | Prepare a 10 mM stock solution in DMSO. Store at -20°C. |
| Working Concentration | Titrate concentrations to determine the optimal dose. A starting range of 1-100 nM is recommended based on the IC50. |
| Treatment Duration | 24-48 hours, or as determined by time-course experiments. |
| Controls | Include a vehicle control (DMSO) and an untreated control. |
Immunofluorescence Protocol
This protocol describes the steps for fixing, permeabilizing, and staining cells to visualize PARP-1.
| Step | Reagent | Incubation Time & Temperature | Notes |
| 1. Rinsing | 1X Phosphate Buffered Saline (PBS) | 2 x 2 minutes, Room Temperature | Gently wash cells to remove culture medium. |
| 2. Fixation | 4% Paraformaldehyde (PFA) in PBS | 15 minutes, Room Temperature | Fixes the cells to preserve their structure. |
| 3. Washing | 1X PBS | 3 x 5 minutes, Room Temperature | Removes residual PFA. |
| 4. Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes, Room Temperature | Allows antibodies to access intracellular targets. |
| 5. Washing | 1X PBS | 3 x 5 minutes, Room Temperature | Removes the permeabilization buffer. |
| 6. Blocking | 5% Bovine Serum Albumin (BSA) in PBS | 1 hour, Room Temperature | Blocks non-specific antibody binding. |
| 7. Primary Antibody | Anti-PARP-1 antibody (diluted in 1% BSA/PBS) | 1-2 hours at RT or overnight at 4°C | The optimal antibody concentration should be determined by titration. |
| 8. Washing | 1X PBS | 3 x 5 minutes, Room Temperature | Removes unbound primary antibody. |
| 9. Secondary Antibody | Fluorophore-conjugated secondary antibody (diluted in 1% BSA/PBS) | 1 hour, Room Temperature (in the dark) | Binds to the primary antibody for visualization. |
| 10. Washing | 1X PBS | 3 x 5 minutes, Room Temperature (in the dark) | Removes unbound secondary antibody. |
| 11. Counterstaining | DAPI (or Hoechst) in PBS | 5 minutes, Room Temperature (in the dark) | Stains the cell nuclei. |
| 12. Final Wash | 1X PBS | 2 x 5 minutes, Room Temperature (in the dark) | Removes excess counterstain. |
| 13. Mounting | Antifade mounting medium | - | Mount coverslips onto microscope slides. |
| 14. Imaging | Fluorescence Microscope | - | Acquire images using appropriate filter sets. |
Visualizations
PARP-1 Signaling Pathway in DNA Damage Response
Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for the immunofluorescence protocol.
References
Application Notes and Protocols for Parp-1-IN-13 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Parp-1-IN-13, a potent PARP-1 inhibitor, in live-cell imaging applications. This document is intended for researchers, scientists, and drug development professionals interested in visualizing PARP-1 activity and dynamics in living cells.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs).[1][2] Upon DNA damage, PARP-1 is recruited to the site of the lesion and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors.[3] Given its central role in DNA repair, PARP-1 has emerged as a significant target for cancer therapy. PARP inhibitors (PARPi) have shown clinical efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This compound is a potent inhibitor of PARP-1 with an IC50 of 26 nM.[4][5] It functions by inhibiting the repair of DNA single-strand breaks, which can lead to the accumulation of DNA double-strand breaks and subsequently induce apoptosis in cancer cells through the mitochondrial pathway.[4][5] While specific fluorescently labeled versions of this compound for direct live-cell imaging are not yet commercially available, this document provides generalized protocols and techniques adapted from established methods for other fluorescent PARP inhibitors, such as PARPi-FL. These protocols can be applied to custom-synthesized fluorescent conjugates of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a comparable fluorescent PARP inhibitor, PARPi-FL, for reference.
| Parameter | This compound | PARPi-FL (for comparison) | Reference |
| Target | PARP-1 | PARP-1 | [4][5] /[6][7] |
| IC50 | 26 nM | 12.2 nM | [4][5] /[7] |
| Mechanism of Action | Inhibits DNA single-strand break repair, promotes apoptosis. | Competitive inhibitor of PARP-1, fluorescent tag allows for visualization. | [4][5] /[7] |
| Excitation Max. | N/A (requires fluorescent conjugation) | 503 nm (BODIPY-FL) | [6] |
| Emission Max. | N/A (requires fluorescent conjugation) | 512 nm (BODIPY-FL) | [6] |
Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for Live-Cell Imaging
This diagram outlines a general workflow for preparing and imaging live cells with a fluorescently labeled PARP-1 inhibitor.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Imaging of PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Parp-1-IN-13 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs).[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[1][4] Parp-1-IN-13 is a potent and selective inhibitor of PARP-1, making it a promising candidate for targeted cancer therapy. These application notes provide a detailed protocol for the in vivo evaluation of this compound in mouse xenograft models, a crucial step in its preclinical development.
Mechanism of Action: PARP-1 in DNA Repair and Cancer Therapy
PARP-1 is a nuclear protein that, upon detecting a DNA single-strand break, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins.[3] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[5][6] PARP inhibitors, such as this compound, competitively bind to the catalytic domain of PARP-1, preventing PAR synthesis. This inhibition leads to the "trapping" of PARP-1 on the DNA at the site of the break.[5] The persistent PARP-1-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of double-strand breaks. In tumors with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[6]
Signaling Pathway
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Poly(ADP-Ribose) Polymerase-1 Inhibition: Preclinical and Clinical Development of Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parp-1-IN-13 for Studying Synthetic Lethality in BRCA-Mutant Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic lethality is a promising therapeutic strategy in oncology that targets genetic vulnerabilities in cancer cells. One of the most successful examples of this approach is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the Breast Cancer susceptibility genes 1 and 2 (BRCA1/2). Cells with BRCA1/2 mutations are deficient in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. This deficiency makes them highly dependent on other DNA repair pathways, particularly single-strand break (SSB) repair, where PARP1 plays a crucial role.
Parp-1-IN-13 is a potent and selective inhibitor of PARP1, with an IC50 of 26 nM[1]. Inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In BRCA-mutant cells, the inability to repair these DSBs through the defective HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death[2][3]. This selective killing of BRCA-mutant cells while sparing normal, BRCA-proficient cells is the essence of synthetic lethality.
These application notes provide a comprehensive overview of the use of this compound as a tool to study synthetic lethality in BRCA-mutant cells. Detailed protocols for key experiments are provided to guide researchers in their investigations.
Data Presentation
Table 1: IC50 Values of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild-Type Ovarian Cancer Cell Lines [4]
| Cell Line | BRCA1 Status | BRCA2 Status | Olaparib (µM) | Niraparib (µM) | Rucaparib (µM) | Talazoparib (µM) | Veliparib (µM) |
| PEO1 | Wild-Type | Mutant | 47.59 | - | - | 0.0557 | - |
| PEO4 | Wild-Type | Wild-Type | 28.13 | - | - | 0.0729 | - |
| UWB1.289 | Mutant | Wild-Type | - | - | - | - | - |
| UWB1.289+BRCA1 | Wild-Type | Wild-Type | - | - | - | - | - |
Table 2: IC50 Values of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild-Type Breast Cancer Cell Lines [5]
| Cell Line | BRCA1 Status | Olaparib (µM) | Rucaparib (µM) | Niraparib (µM) | Talazoparib (µM) |
| MDA-MB-436 | Mutant | 4.7 | 2.3 | 3.2 | 0.13 |
| HCC1937 | Mutant | 96 | 13 | 11 | 10 |
| MDA-MB-231 | Wild-Type | >100 | >100 | >100 | >100 |
| MCF-7 | Wild-Type | >100 | >100 | >100 | >100 |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of synthetic lethality with this compound in BRCA-mutant cells.
Caption: General experimental workflow for assessing synthetic lethality.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the synthetic lethal effects of this compound in BRCA-mutant cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines (e.g., MDA-MB-436 and MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis by flow cytometry.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
DNA Damage Analysis (γH2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines
-
Complete cell culture medium
-
This compound
-
Glass coverslips in 6-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., IC50) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images from multiple random fields.
-
Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
-
Western Blot for Cleaved PARP
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa[6][7].
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP.
-
Conclusion
This compound is a valuable research tool for investigating the mechanisms of synthetic lethality in BRCA-mutant cancers. The provided application notes and detailed protocols offer a framework for researchers to design and execute experiments to characterize the cellular response to PARP1 inhibition. The selective cytotoxicity of this compound in BRCA-deficient cells underscores the potential of targeting DNA repair pathways for the development of personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Parp-1-IN-13 solubility in DMSO and culture media
Welcome to the technical support center for Parp-1-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prepare your stock solution.
Q2: What is the optimal concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility of this compound in DMSO is not specified in publicly available datasheets, a common practice for similar inhibitors is to prepare a high-concentration stock solution, for example, at 10 mM. This allows for minimal volumes of DMSO to be added to your cell culture experiments, reducing the risk of solvent-induced toxicity.
Q3: How should I dilute the DMSO stock solution into my aqueous cell culture medium to avoid precipitation?
A3: To prevent precipitation when diluting your DMSO stock solution into an aqueous medium, it is crucial to perform the dilution in a stepwise manner. Add the DMSO stock dropwise to your pre-warmed culture medium while gently vortexing or swirling the medium. This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation.[1] For particularly hydrophobic compounds, a serial dilution in DMSO to an intermediate concentration before adding to the aqueous medium can also be beneficial.[2]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-related toxicity in your cell culture experiments, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%.[3] Most cell lines can tolerate up to 0.5% DMSO, but it is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding the compound. | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. Rapid dilution of the DMSO stock into the medium. 3. Temperature fluctuations causing the compound to fall out of solution.[5][6] 4. Interaction with components in the serum or medium. | 1. Lower the final concentration of this compound in your experiment. 2. Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding it to the culture medium.[2] 3. Ensure your culture medium is pre-warmed to 37°C before adding the compound.[3] 4. Add the compound to the medium slowly and with gentle agitation.[1] |
| Inconsistent experimental results. | 1. Incomplete dissolution of the compound in DMSO. 2. Degradation of the compound due to improper storage. 3. Precipitation of the compound in the culture medium, leading to a lower effective concentration. | 1. Ensure the compound is fully dissolved in DMSO before use. Gentle warming (up to 37°C) or sonication can aid dissolution.[3][7] 2. Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] 3. Visually inspect the culture medium for any signs of precipitation before and during the experiment. |
| Observed cellular toxicity in the vehicle control group. | The final concentration of DMSO is too high for your specific cell line. | Reduce the final concentration of DMSO in your experiments. This can be achieved by preparing a more concentrated DMSO stock solution or by lowering the final concentration of this compound. Always include a DMSO-only control to monitor for solvent-induced effects.[4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of powdered this compound and a fresh bottle of anhydrous DMSO to come to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound and the amount of compound in the vial.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming period at 37°C can also be used to aid dissolution.[3][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Dilution of this compound into Cell Culture Medium
-
Preparation: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): If you have experienced precipitation issues, first dilute your 10 mM stock solution in DMSO to a lower intermediate concentration (e.g., 1 mM).
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.
-
Application: Immediately add the prepared medium containing this compound to your cells.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of PARP-1, a key enzyme in the DNA damage response (DDR) pathway. Upon DNA damage, PARP-1 is recruited to the site of the lesion and, once activated, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair factors.[8][9][10] By inhibiting the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of the DNA repair machinery.
Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Parp-1-IN-13 treatment duration for cells
Welcome to the technical support center for Parp-1-IN-13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of this compound in cell-based experiments.
Troubleshooting Guide: Optimizing this compound Treatment Duration
Optimizing the duration of this compound treatment is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity. This guide addresses common issues encountered during time-course experiments.
Table 1: Troubleshooting Common Issues in Time-Course Experiments
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Early Time Points | - this compound concentration is too high for the cell line. - Cell line is highly sensitive to PARP inhibition. - Solvent (e.g., DMSO) toxicity. | - Perform a dose-response experiment to determine the IC50 for your specific cell line. Start with a concentration range around the known IC50 of 26 nM.[1] - Reduce the concentration of this compound. - Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. |
| No Observable Effect on PARP-1 Activity or Cell Viability | - this compound concentration is too low. - Treatment duration is too short. - Inefficient cellular uptake of the inhibitor. - The cell line is resistant to PARP inhibition. | - Increase the concentration of this compound. - Extend the treatment duration. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Verify PARP-1 expression in your cell line. - Assess for potential resistance mechanisms, such as upregulation of drug efflux pumps. |
| Inconsistent Results Between Replicates | - Variation in cell seeding density. - Inconsistent timing of drug addition. - Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension and accurate cell counting before seeding. - Use a multichannel pipette for simultaneous drug addition. - Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity. |
| Effect of Inhibitor Diminishes at Later Time Points | - Degradation of this compound in culture medium. - Development of acute resistance mechanisms. - Cell metabolism of the inhibitor. | - Replace the culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments. - Analyze molecular markers of resistance at different time points. |
| Difficulty Determining Optimal Time Point | - Multiple downstream effects are occurring at different rates. - The desired effect (e.g., apoptosis) is a late-stage event. | - Analyze multiple endpoints at each time point (e.g., PARP-1 activity, DNA damage markers like γH2AX, cell cycle progression, and apoptosis markers like cleaved caspase-3). - A longer time course may be necessary to observe late-stage events. |
Frequently Asked Questions (FAQs)
This section addresses specific questions researchers may have when designing and interpreting experiments to optimize this compound treatment duration.
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The reported IC50 for this compound is 26 nM.[1] For initial experiments, it is advisable to perform a dose-response curve with a range of concentrations around this value (e.g., 1 nM, 10 nM, 26 nM, 100 nM, 1 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration is cell-line and endpoint-dependent. A time-course experiment is essential. We recommend starting with a range of time points such as 6, 12, 24, 48, and 72 hours. Shorter time points (e.g., 1-4 hours) may be sufficient to observe inhibition of PARP-1 activity (PARylation), while longer durations are typically required to observe downstream effects like cell cycle arrest and apoptosis.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct method is to assess the inhibition of poly(ADP-ribose) (PAR) formation via Western blot. Following treatment with this compound, a decrease in PAR levels, especially after inducing DNA damage (e.g., with H₂O₂ or an alkylating agent), indicates target engagement.
Q4: What are the expected effects of this compound on the cell cycle?
A4: PARP inhibitors often induce a G2/M phase cell cycle arrest. This is a consequence of unrepaired DNA single-strand breaks being converted into double-strand breaks during S phase, which then activates the G2 checkpoint. You can monitor this effect using flow cytometry analysis of propidium iodide-stained cells.
Q5: What are the signs of cytotoxicity versus a specific desired effect like synthetic lethality?
A5: Cytotoxicity can manifest as widespread cell death across various cell lines, even at low concentrations and short durations. A desired synthetic lethal effect is typically observed in cells with specific genetic backgrounds (e.g., BRCA1/2 mutations) and may require a longer treatment duration to manifest as a significant decrease in viability compared to wild-type cells. It is crucial to include appropriate control cell lines in your experiments.
Q6: Are there any known off-target effects of this compound?
A6: While this compound is designed as a specific PARP-1 inhibitor, off-target effects are always a possibility with small molecule inhibitors. Some PARP inhibitors have been reported to have off-target effects on certain kinases. If you observe unexpected phenotypes, it may be beneficial to consult literature on the broader selectivity profile of this class of compounds or perform kinase profiling assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determining Optimal Treatment Concentration using a Cell Viability Assay
This protocol outlines the use of a resazurin-based assay to determine the IC50 of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Analysis of PARP-1 Inhibition by Western Blot
This protocol describes how to assess the inhibition of PARP-1 activity over time.
Materials:
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-PAR, anti-PARP-1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the predetermined optimal concentration of this compound for various durations (e.g., 1, 6, 12, 24, 48 hours). Include a vehicle control for each time point.
-
Optional: 15 minutes before harvesting, induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. Analyze the levels of PAR and γH2AX, normalizing to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the evaluation of cell cycle distribution following this compound treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the optimal concentration of this compound for various durations (e.g., 12, 24, 48, 72 hours).
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing this compound treatment.
Caption: PARP-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: A logical diagram for troubleshooting time-course experiments with this compound.
References
Troubleshooting Parp-1-IN-13 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with Parp-1-IN-13.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP-1, the repair of SSBs is hindered. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a double-strand break (DSB). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality. This compound has been shown to promote apoptosis in cancer cells through the mitochondrial apoptosis pathway.[1]
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store the solid form of this compound at -20°C. For solution stocks, it is advisable to aliquot the dissolved compound into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over extended periods should be empirically determined for your specific experimental conditions, as the presence of serum and other components can affect compound stability.
3. What are the key physicochemical and potency details for this compound?
Here is a summary of the available quantitative data for this compound. Note that specific solubility and stability data in various experimental buffers and media are not extensively published and may need to be determined empirically.
| Property | Value | Source |
| IC₅₀ (PARP-1) | 26 nM | [1] |
| Molecular Formula | C₂₃H₂₂N₆O₄S | MedChemExpress Datasheet |
| Molecular Weight | 478.53 g/mol | MedChemExpress Datasheet |
| Solubility | DMSO | MedChemExpress Datasheet |
| Water | Insoluble | |
| Ethanol | Insoluble |
Troubleshooting Experimental Variability
Experimental variability with this compound can arise from several factors, from compound handling to the biological system being studied. This guide addresses common issues in a question-and-answer format.
Q1: I am observing inconsistent IC₅₀ values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC₅₀ values are a common issue and can stem from several sources:
-
Cell Line Integrity and Passage Number:
-
Issue: Cell lines can change genetically and phenotypically over time with increasing passage numbers. This can alter their sensitivity to PARP inhibitors.
-
Solution: Use low-passage, authenticated cell lines for all experiments. Regularly perform cell line authentication to ensure the integrity of your model system.
-
-
Cell Seeding Density and Confluency:
-
Issue: Cell density can significantly impact the apparent potency of a drug. Overly confluent or sparse cultures can respond differently.
-
Solution: Optimize and standardize your cell seeding density to ensure that cells are in the exponential growth phase during the entire duration of the experiment. Avoid letting cells become fully confluent.
-
-
Compound Solubility and Stability:
-
Issue: this compound has poor water solubility. If not properly dissolved or if it precipitates out of solution in the culture media, the effective concentration will be lower and more variable.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Visually inspect for any precipitation after dilution into the media.
-
-
Assay Duration:
-
Issue: The cytotoxic effects of PARP inhibitors are often cell cycle-dependent and may require several cell divisions to manifest. Short incubation times may not be sufficient to observe the full effect.
-
Solution: The optimal duration of exposure to this compound should be determined empirically for your specific cell line and assay. Consider running experiments for longer durations (e.g., 72-96 hours or longer).
-
Q2: My results show a weaker than expected effect of this compound, even at high concentrations. What should I investigate?
A weaker than expected effect can be due to several factors, including mechanisms of resistance within your cellular model.
-
Homologous Recombination (HR) Status:
-
Issue: The primary mechanism of action for PARP inhibitors relies on a synthetic lethal interaction with deficiencies in the HR pathway. If your cell line is HR-proficient, it will be inherently more resistant to PARP inhibition.
-
Solution: Verify the HR status of your cell line (e.g., check for mutations in BRCA1, BRCA2, PALB2, etc.). Consider using cell lines with known HR deficiencies to observe a more potent effect.
-
-
Drug Efflux Pumps:
-
Issue: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Solution: Investigate the expression of common drug efflux pumps in your cell line. If high expression is detected, you may consider co-treatment with an efflux pump inhibitor as a tool to confirm this mechanism of resistance, though this may not be suitable for all experimental designs.
-
-
PARP1 Expression Levels:
-
Issue: Reduced expression of PARP1 can lead to resistance, as there is less target for the inhibitor to trap on the DNA.
-
Solution: Confirm the expression of PARP1 in your cell line via Western blot or other methods.
-
-
Serum Protein Binding:
-
Issue: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.
-
Solution: While some serum is necessary for cell health, consider if the percentage of FBS in your culture medium can be reduced or if a serum-free medium is an option for your specific cell line and assay.
-
Q3: I am seeing significant "edge effects" in my 96-well plate assays. How can I minimize this?
Edge effects, where the outer wells of a plate behave differently from the inner wells, are a common source of variability.
-
Issue: Increased evaporation from the outer wells can concentrate media components and the inhibitor, leading to higher toxicity.
-
Solution:
-
To minimize evaporation, ensure proper humidification in your incubator.
-
Consider leaving the outer wells of the plate empty and filling them with sterile PBS or water.
-
Ensure even temperature distribution within your incubator.
-
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
Observing a decrease in cell viability is a good first step, but it is important to confirm the mechanism of cell death.
-
Caspase Activation:
-
Method: Apoptosis is often mediated by a cascade of enzymes called caspases. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Assay: Use a commercially available caspase activity assay that measures the cleavage of a fluorogenic or colorimetric substrate.
-
-
PARP Cleavage:
-
Method: A hallmark of apoptosis is the cleavage of PARP-1 by activated caspases into an 89 kDa and a 24 kDa fragment.
-
Assay: Perform a Western blot using an antibody that detects both full-length and cleaved PARP-1. A decrease in the full-length PARP-1 band and the appearance of the cleaved fragment are indicative of apoptosis.
-
Experimental Protocols & Methodologies
1. Cell Viability Assay (MTT/WST-1 based)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell number, inhibitor concentration, and incubation time is recommended for each cell line.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Viability Assessment (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the results as percent viability versus inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
2. Caspase-3/7 Activity Assay
This protocol outlines the measurement of apoptosis through caspase activation.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound at various concentrations, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control, for the desired time.
-
-
Assay Procedure (using a luminescent kit as an example):
-
Equilibrate the plate and the caspase assay reagents to room temperature.
-
Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
-
Visualizing Workflows and Pathways
PARP-1 Signaling Pathway and Inhibition
Caption: PARP-1 signaling in DNA repair and the mechanism of action of this compound.
General Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common sources of experimental variability.
References
Identifying and minimizing Parp-1-IN-13 off-target effects
Welcome to the technical support center for Parp-1-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) with an IC50 of 26 nM.[1] Its primary mechanism involves the inhibition of single-strand DNA break repair, which leads to an accumulation of DNA double-strand breaks.[1] This accumulation ultimately triggers apoptosis, the process of programmed cell death, through the mitochondrial pathway.[1]
Q2: What is PARP trapping and does this compound induce it?
A2: PARP trapping is a phenomenon where PARP inhibitors not only block the catalytic activity of the PARP enzyme but also trap it on the DNA at the site of damage. This creates a physical obstruction to DNA replication and repair, leading to increased cytotoxicity. While it is a known mechanism for many PARP inhibitors, specific studies demonstrating the PARP trapping ability of this compound are not currently available. Researchers may need to perform specific assays, such as cellular fractionation followed by western blotting or immunofluorescence, to determine the extent of PARP1 trapping induced by this compound in their experimental models.
Q3: I am observing unexpected cellular phenotypes that do not align with PARP-1 inhibition. What could be the cause?
A3: Unexpected phenotypes can arise from off-target effects, where this compound interacts with other proteins besides PARP-1. While a specific off-target profile for this compound is not extensively documented, other PARP inhibitors are known to interact with kinases and other NAD+-utilizing enzymes.[2] It is also possible that the observed phenotype is a downstream consequence of PARP-1 inhibition in your specific cellular context that has not been previously described. We recommend performing some of the off-target identification experiments outlined in the troubleshooting guide below.
Q4: How can I confirm that this compound is engaging with PARP-1 in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells. This method assesses the stabilization of a target protein upon ligand binding. An increase in the thermal stability of PARP-1 in the presence of this compound would confirm target engagement. A detailed protocol for CETSA is provided in the "Experimental Protocols" section.
Q5: Are there known resistance mechanisms to PARP inhibitors that I should be aware of?
A5: Yes, several resistance mechanisms to PARP inhibitors have been identified. These primarily include the restoration of homologous recombination repair function through secondary mutations in genes like BRCA1/2, increased drug efflux out of the cell by transporters, and downregulation of PARP-1 expression.[3][4] While these are general mechanisms for PARP inhibitors, their relevance to this compound would need to be investigated in your specific model of resistance.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Target | PARP-1 | [1] |
| IC50 | 26 nM | [1] |
Troubleshooting Guide: Identifying and Minimizing Off-Target Effects
Unexpected experimental results may indicate off-target activities of this compound. This guide provides a systematic approach to identifying and mitigating these effects.
Issue 1: Observing phenotypes inconsistent with known PARP-1 function.
-
Possible Cause: Off-target inhibition of other cellular proteins.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for PARP-1 inhibition. Off-target effects are often more pronounced at higher concentrations.
-
Use a structurally different PARP-1 inhibitor: If a second, structurally unrelated PARP-1 inhibitor recapitulates the on-target effects but not the unexpected phenotype, it is more likely an off-target effect of this compound.
-
Conduct a kinome scan: Since kinases are a known off-target class for some PARP inhibitors, a broad in vitro kinase screen can identify potential kinase targets of this compound.
-
Perform proteomic profiling: Techniques like chemical proteomics can identify direct binding partners of this compound in an unbiased manner within the cellular proteome.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability, active efflux from cells, or metabolism of the compound.
-
Troubleshooting Steps:
-
Assess cell permeability: Utilize methods like parallel artificial membrane permeability assay (PAMPA) to determine the passive permeability of this compound.
-
Investigate efflux pump activity: Use inhibitors of common efflux pumps (e.g., P-glycoprotein) in combination with this compound to see if cellular potency is restored.
-
Confirm target engagement in cells: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is reaching and binding to PARP-1 within the cell.
-
Issue 3: High levels of cytotoxicity in cell lines not expected to be sensitive to PARP-1 inhibition.
-
Possible Cause: Off-target toxicity or induction of a PARP-1 independent cell death pathway.
-
Troubleshooting Steps:
-
PARP-1 knockout/knockdown control: Test the cytotoxicity of this compound in a cell line where PARP-1 has been genetically removed or silenced. If the cytotoxicity persists, it is likely due to off-target effects.[5]
-
Apoptosis pathway analysis: Investigate the mechanism of cell death using assays for caspase activation, mitochondrial membrane potential, and other markers to determine if it aligns with the known mitochondrial apoptosis pathway triggered by this compound.[1] Deviations may suggest the involvement of other pathways.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to PARP-1 in intact cells.
-
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples (e.g., PCR cycler, heating block)
-
SDS-PAGE and Western blot reagents
-
Anti-PARP-1 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-tubulin)
-
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions for each treatment condition into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PARP-1 in each sample by SDS-PAGE and Western blotting using an anti-PARP-1 antibody. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and engagement.
-
2. Kinome Scanning
This is typically performed as a service by specialized companies. The general principle is as follows:
-
Methodology:
-
This compound is incubated at one or more concentrations with a large panel of purified, recombinant kinases.
-
The activity of each kinase is measured in the presence of the compound.
-
The percentage of inhibition is calculated for each kinase.
-
Results are often presented as a dendrogram (kinome map) to visualize the selectivity of the compound across the kinome.
-
3. Chemical Proteomics for Off-Target Identification
This advanced technique can identify direct binding partners of a compound from a complex protein lysate.
-
Methodology:
-
This compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin), creating a probe molecule.
-
The probe is incubated with cell lysate to allow binding to target and off-target proteins.
-
The probe-protein complexes are captured using an affinity resin (e.g., streptavidin beads).
-
Non-specifically bound proteins are washed away.
-
The specifically bound proteins are eluted and identified by mass spectrometry.
-
Competition experiments with excess unmodified this compound are performed to confirm the specificity of the interactions.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical relationships in troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Parp-1-IN-13 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Parp-1-IN-13, a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 26 nM.[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP-1, this compound prevents the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication.[3][4] This overwhelming DNA damage triggers apoptosis, a process known as synthetic lethality.[3] this compound has been shown to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway.[1]
Q2: What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound can vary. One supplier suggests that it can be stored at room temperature in the continental US, but this may differ in other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis (CofA) provided by the manufacturer for specific instructions. As a general best practice for powdered small molecule inhibitors, storage at -20°C is often recommended to ensure stability.
Q3: How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as DMSO. The specific solubility will be provided on the manufacturer's datasheet. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) which can then be diluted to the desired working concentration in your experimental medium.
Q4: How stable are stock solutions of this compound?
The stability of stock solutions will depend on the solvent and storage conditions. For stock solutions prepared in DMSO, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Before use, allow the aliquot to thaw completely and warm to room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation in stock solution | - The concentration is too high for the solvent.- The solution was not properly dissolved.- Improper storage conditions. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure the stock solution is stored at the recommended temperature and protected from light. |
| Loss of compound activity in experiments | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Incorrect final concentration in the experiment. | - Prepare a fresh stock solution from the powdered compound.- Always use fresh dilutions for your experiments.- Verify the calculations for your working concentration.- Ensure the compound is compatible with your cell culture medium and other reagents. |
| Inconsistent experimental results | - Variability in compound concentration between experiments.- Degradation of the compound over time. | - Use aliquoted stock solutions to ensure consistent concentration.- Prepare fresh working solutions for each experiment.- Include appropriate positive and negative controls in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is needed for this calculation and should be provided on the manufacturer's datasheet.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolving the Compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Common artifacts in PARP1 immunofluorescence assays
Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain high-quality, reliable results in their PARP1 immunofluorescence assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and artifacts encountered during PARP1 immunofluorescence experiments.
High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my entire sample, making it difficult to distinguish the specific PARP1 signal. What are the possible causes and solutions?
Answer: High background can obscure your specific signal and is a common issue in immunofluorescence. Here are the primary causes and recommended troubleshooting steps:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[2][3][4]
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[1][3][4][5]
-
Solution: Ensure all washing steps are carried out thoroughly. You can increase the duration or number of washes if background persists.
-
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a specific signal.[1][6]
-
Solution: Before staining, examine an unstained sample under the microscope to check for autofluorescence. If present, you can try pre-treating the sample with sodium borohydride or Sudan Black B.[6]
-
-
Fixation Issues: Over-fixation or the use of old or inappropriate fixatives can increase background fluorescence.[1][5][7]
-
Solution: Reduce the fixation time and ensure you are using fresh, high-quality fixative. For example, with 4% formaldehyde, a 15-minute fixation is often sufficient for cultured cells.[7]
-
Weak or No Signal
Question: My immunofluorescence assay for PARP1 is showing a very weak signal or no signal at all. What could be the problem?
Answer: A weak or absent signal can be frustrating. Below are common causes and how to address them:
-
Suboptimal Primary Antibody: The primary antibody may not be performing correctly.
-
Incorrect Antibody Dilution: The primary antibody may be too dilute.
-
Fixation and Permeabilization Issues: The fixation or permeabilization method may be masking the epitope or be insufficient for antibody penetration.
-
Solution: The choice of fixative is critical. While formaldehyde is common, some epitopes are sensitive to it.[8][9] Methanol fixation can be an alternative, as it also permeabilizes the cells.[6] If using formaldehyde, ensure adequate permeabilization with a detergent like Triton X-100.[6] Be aware that certain fixation methods, like those with paraformaldehyde, can sometimes induce PARylation, which may interfere with the detection of PARP1 itself.[10]
-
-
Incompatible Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Low Target Expression: The target protein, PARP1, may not be highly expressed in your sample.
Artifacts Related to Subcellular Localization
Question: I am seeing unexpected subcellular localization of PARP1. How can I be sure this is not an artifact?
Answer: PARP1 is predominantly a nuclear protein, but its localization can change under certain conditions, such as during apoptosis or in response to specific stimuli.[11][12][13] However, artifacts can also lead to misleading localization.
-
Fixation-Induced Artifacts: The fixation process can sometimes cause proteins to redistribute.[8]
-
Solution: Use a rapid and appropriate fixation method. For example, improper fixation can lead to the dispersal of nuclear proteins into the cytoplasm.[8] It has been noted that some fixation protocols can induce poly(ADP-ribose) synthesis, which could potentially alter the microenvironment of PARP1.[10]
-
-
Cytoplasmic Staining: While PARP1 is primarily nuclear, cytoplasmic localization has been reported under specific biological contexts, such as translocation in vesicular structures upon certain stimuli.[13][14]
-
Solution: To confirm true cytoplasmic localization, use positive and negative controls. For instance, treating cells with an agent known to induce apoptosis should result in the cleavage of PARP1 and potential translocation of the fragments.[11][12] Comparing your results with published literature on PARP1 localization in your specific model system is also recommended.
-
Quantitative Data Summary
For reproducible results, it is crucial to optimize and standardize reagent concentrations and incubation times. The following tables provide recommended starting points for key parameters in a PARP1 immunofluorescence protocol.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range |
| Primary PARP1 Antibody | 1:100 - 1:500 |
| Fluorophore-conjugated Secondary Antibody | 1:500 - 1:2000 |
Note: The optimal dilution for each antibody must be determined experimentally.
Table 2: Recommended Incubation Times and Temperatures
| Step | Recommended Time | Recommended Temperature |
| Fixation (4% Formaldehyde) | 10-20 minutes | Room Temperature |
| Permeabilization (0.1% Triton X-100) | 10-15 minutes | Room Temperature |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | 1 hour - Overnight | Room Temp or 4°C |
| Secondary Antibody Incubation | 1-2 hours | Room Temperature (in dark) |
Experimental Protocols
Standard PARP1 Immunofluorescence Protocol for Cultured Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 70-80%).
-
Washing: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Washing: Wash the cells three times with 1x PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear PARP1.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary PARP1 antibody in the blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with 1x PBS, for 5 minutes each wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with 1x PBS, for 5 minutes each wash, protected from light.
-
Counterstaining: If desired, counterstain the nuclei with a DNA stain like DAPI for 5 minutes.
-
Washing: Perform a final wash with 1x PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. Store the slides at 4°C in the dark.
Visualizations
PARP1 Signaling in DNA Damage Response
Caption: PARP1 activation and signaling cascade upon DNA damage.
Experimental Workflow for PARP1 Immunofluorescence
Caption: A typical experimental workflow for PARP1 immunofluorescence.
Troubleshooting Logic for Common Artifacts
Caption: A logical workflow for troubleshooting common IF artifacts.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. ibidi.com [ibidi.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. youtube.com [youtube.com]
- 8. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. PARP1 antibody (CL594-66520) | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Vesicular translocation of PARP-1 to cytoplasm causes ADP-ribosylation and disassembly of vimentin filaments during microglia activation induced by LPS [frontiersin.org]
- 14. Vesicular translocation of PARP-1 to cytoplasm causes ADP-ribosylation and disassembly of vimentin filaments during microglia activation induced by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of phosphorylation site on PARP1 mediating its cytosolic translocation in virus-infected HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Parp-1-IN-13 Resistance in Cancer Cell Lines
Welcome to the Technical Support Center for Parp-1-IN-13. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in their cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for specific experimental issues.
Disclaimer: As of late 2025, specific studies on acquired resistance to this compound have not been extensively published. Therefore, this guidance is based on established mechanisms of resistance to the broader class of PARP-1 inhibitors. These principles are expected to be highly relevant for work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent inhibitor of PARP-1 with a reported IC50 value of 26 nM. Its primary mechanism of action involves the inhibition of single-strand break repair, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis through the mitochondrial pathway.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential general mechanisms of resistance?
Resistance to PARP inhibitors, a class of drugs that includes this compound, can arise from several mechanisms. The most common include:
-
Restoration of Homologous Recombination (HR) proficiency: This is a primary mechanism of resistance, especially in BRCA-mutant cancers. Secondary or "revertant" mutations in BRCA1/2 can restore their function, allowing for the repair of double-strand breaks and cell survival.
-
Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks can prevent the formation of double-strand breaks, which are the primary cytotoxic lesions induced by PARP inhibitors in HR-deficient cells.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.
-
Changes in PARP-1 Expression or Activity: While less common, mutations in the PARP1 gene or decreased PARP-1 expression can lead to resistance as the drug target is altered or reduced.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sequencing: Sequence key HR genes (e.g., BRCA1, BRCA2, PALB2, RAD51) to identify any potential reversion mutations.
-
Western Blotting: Assess the protein levels of key DNA repair proteins, drug efflux pumps (like P-gp), and PARP-1 itself.
-
Functional Assays:
-
RAD51 Foci Formation Assay: To assess the restoration of HR functionality. An increase in RAD51 foci formation in response to DNA damage in the resistant cells compared to the sensitive parental line suggests HR restoration.
-
Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp) to determine if there is increased pump activity in the resistant cells.
-
Q4: Are there any known strategies to overcome resistance to PARP inhibitors?
Yes, several strategies are being explored to overcome PARP inhibitor resistance:
-
Combination Therapies: Combining PARP inhibitors with other agents, such as platinum-based chemotherapy or inhibitors of other DNA damage response pathways (e.g., ATR or WEE1 inhibitors), can be effective.
-
Targeting Restored Pathways: If resistance is due to HR restoration, it may create new vulnerabilities that can be exploited by other targeted therapies.
-
Inhibiting Drug Efflux: Co-administration with an inhibitor of the specific efflux pump can restore intracellular drug concentrations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in IC50 of this compound over several passages. | Development of acquired resistance. | 1. Isolate and expand the resistant population. 2. Perform dose-response curves to quantify the fold-resistance.3. Investigate the mechanism of resistance using the experimental approaches outlined in FAQ Q3. |
| Cell line shows high intrinsic resistance to this compound. | The cell line may be proficient in Homologous Recombination (HR) or have high expression of drug efflux pumps. | 1. Assess the HR status of the cell line (e.g., check for BRCA1/2 mutations).2. Measure the basal expression of P-gp and other relevant efflux pumps.3. Consider using a different cell line with a known HR deficiency to test the inhibitor's efficacy. |
| Inconsistent results in this compound sensitivity assays. | Experimental variability, or instability of the resistant phenotype. | 1. Ensure consistent cell culture conditions (passage number, confluency).2. Prepare fresh dilutions of this compound for each experiment.3. If working with a resistant line, periodically re-confirm the resistance phenotype by comparing its IC50 to the parental line. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for various PARP inhibitors across different cancer cell lines. This data can be used for comparative purposes when evaluating the sensitivity of your cell lines to this compound.
Table 1: IC50 Values of Selected PARP Inhibitors in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | Olaparib (μM) | Rucaparib (μM) | Talazoparib (μM) |
| MCF7 | Wild-Type | ~10-11 | ~10-11 | ~1.1-5.4 |
| MDA-MB-231 | Wild-Type | ≤20 | ≤20 | ~0.48 |
| MDA-MB-436 | Mutant | More Sensitive | More Sensitive | Not specified |
| HCC-1937 | Mutant | Less Sensitive | Less Sensitive | Not specified |
Data compiled from multiple sources which may use different experimental conditions.
Table 2: IC50 Values of PARP Inhibitors in Other Cancer Cell Lines
| Cell Line | Cancer Type | Olaparib (μM) | Veliparib (μM) |
| A2780 | Ovarian | Not specified | Not specified |
| SW620 | Colon | Not specified | Not specified |
Specific IC50 values for this compound in a wide range of cell lines are not yet publicly available.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Start with a sensitive parental cell line.
-
Continuously expose the cells to a low dose of this compound (e.g., the IC20 concentration).
-
Gradually increase the concentration of this compound in the culture medium as the cells begin to tolerate the lower dose.
-
This process of dose escalation may take several months.
-
Periodically perform cell viability assays to monitor the shift in the IC50 value.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate and expand single-cell clones.
-
Characterize the resistant clones to ensure a stable resistance phenotype.
Protocol 2: RAD51 Foci Formation Assay
-
Seed sensitive and resistant cells on coverslips.
-
Treat the cells with a DNA damaging agent (e.g., mitomycin C or irradiation) to induce double-strand breaks.
-
Fix the cells at various time points after treatment (e.g., 4, 8, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium to visualize the nuclei.
-
Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in the number and intensity of RAD51 foci in the resistant cells is indicative of restored HR activity.
Visualizations
How to determine the optimal working concentration of Parp-1-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Parp-1-IN-13. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), with an in vitro IC50 value of 26 nM.[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[2][3][4] By inhibiting PARP-1, this compound prevents the repair of SSBs.[1] During DNA replication, these unrepaired SSBs can lead to the formation of more cytotoxic DNA double-strand breaks (DSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptosis (a process known as synthetic lethality).[2][6][7]
Q2: What is the recommended starting concentration for my cell-based experiments?
The IC50 of 26 nM is a good starting point for biochemical assays.[1] However, for cell-based assays, the optimal working concentration can vary significantly depending on the cell line, cell density, incubation time, and the specific endpoint being measured. We recommend performing a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the effective concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent like DMSO. For specific solubility information, please refer to the Certificate of Analysis provided with the product. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is PARP trapping and does this compound induce it?
PARP trapping is a phenomenon where PARP inhibitors not only block the catalytic activity of the PARP enzyme but also "trap" it on the DNA at the site of damage.[4][8] This trapped PARP-DNA complex can be more cytotoxic than the simple inhibition of PARP's enzymatic activity because it can interfere with DNA replication and other DNA repair processes.[8] The ability of different PARP inhibitors to trap PARP can vary.[9] While specific data on this compound's trapping potential is not detailed in the provided results, its mechanism of inhibiting SSB repair and aggravating DSBs is consistent with the actions of trapping inhibitors.[1]
Experimental Protocols & Data Presentation
Determining the optimal working concentration of this compound requires a systematic approach. Below are key experiments to establish the ideal concentration for your research.
Experiment 1: Dose-Response Curve for Cell Viability
This experiment aims to determine the concentration of this compound that causes a desired level of cell death or growth inhibition (e.g., GI50) in your chosen cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common range to test is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for a period relevant to your experimental question, typically 72 hours.[10]
-
Viability Assay: Assess cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo®) or an MTT assay.
-
Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the cell viability (%) against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 (concentration that inhibits growth by 50%).
Sample Data Presentation:
| This compound Conc. | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 10 nM | 95.2 ± 5.1 |
| 50 nM | 85.1 ± 4.8 |
| 100 nM | 70.3 ± 6.2 |
| 500 nM | 48.9 ± 5.5 |
| 1 µM | 25.6 ± 4.1 |
| 5 µM | 10.1 ± 3.2 |
| 10 µM | 5.3 ± 2.1 |
Experiment 2: Assessment of PARP-1 Activity Inhibition
This experiment confirms that this compound is inhibiting its target at the molecular level within the cell. This is often done by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, treat them with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period to stimulate PARP activity, in the presence or absence of various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in treated samples to the damaged, untreated control.
Sample Data Presentation:
| Treatment | This compound Conc. | Normalized PAR Level (Fold Change) |
| No Damage | 0 | 0.1 |
| Damage | 0 | 1.0 (Reference) |
| Damage | 100 nM | 0.4 |
| Damage | 500 nM | 0.15 |
| Damage | 1 µM | 0.05 |
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 9. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Parp-1-IN-13 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Parp-1-IN-13. The information focuses on the potential impact of serum concentration on the inhibitor's activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Compound 19c) is a small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2][3] By inhibiting PARP-1, this compound prevents the repair of these breaks. In rapidly dividing cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutated cells), the accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, ultimately causing cell death (a concept known as synthetic lethality).[4][5][6] this compound has been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway.[1]
Q2: How can serum concentration in my cell culture medium affect the apparent activity of this compound?
Serum is a complex mixture of proteins, growth factors, and other small molecules. Several components in serum can potentially influence the activity of a small molecule inhibitor like this compound:
-
Protein Binding: Small molecule drugs can bind to serum proteins, most notably albumin. This binding is reversible, but only the unbound ("free") fraction of the drug is available to enter cells and interact with its target, PARP-1. High serum concentrations can lead to increased protein binding, reducing the effective concentration of this compound and resulting in a higher apparent IC50 value.
-
Inhibitor Stability: Serum contains enzymes that could potentially metabolize or degrade this compound, reducing its effective concentration over the course of an experiment.
-
Growth Factor Signaling: Serum is rich in growth factors that activate signaling pathways promoting cell proliferation and survival. These pathways might counteract the cytotoxic effects of this compound, leading to an underestimation of its potency.
Q3: I am observing a lower-than-expected potency for this compound in my cell-based assay. Could the serum I'm using be the cause?
Yes, this is a distinct possibility. If the expected IC50 of 26 nM was determined in a biochemical assay or a cell-based assay with low serum, using a higher percentage of serum (e.g., 10% FBS) in your experiments could lead to a rightward shift in the dose-response curve (i.e., a higher IC50). This is a common phenomenon for many small molecule inhibitors.
Q4: How can I experimentally determine the effect of serum on my this compound experiments?
To systematically assess the impact of serum, you can perform a serum concentration titration experiment. This involves running your standard cell viability or PARP activity assay with different concentrations of serum in the medium (e.g., 0.5%, 2%, 5%, 10%, and 20% FBS) while treating the cells with a range of this compound concentrations. By comparing the IC50 values obtained at each serum concentration, you can quantify the effect of serum on the inhibitor's potency.
Troubleshooting Guide
| Issue | Potential Cause Related to Serum | Recommended Action |
| High variability in IC50 values between experiments. | Inconsistent lots of fetal bovine serum (FBS) can have varying protein and growth factor compositions. | 1. Test and qualify a large batch of FBS for your series of experiments and use the same lot throughout. 2. Consider using a serum-free or reduced-serum medium if your cell line can be maintained in such conditions. |
| This compound activity decreases over a long incubation period (e.g., > 72 hours). | The inhibitor may be unstable or metabolized by components in the serum over time. | 1. Perform a time-course experiment to assess the stability of the compound in your culture conditions. 2. Consider replenishing the medium with fresh inhibitor during long-term assays. |
| The maximum inhibition achieved is lower than expected. | High concentrations of growth factors in the serum may be promoting cell survival and counteracting the effects of the inhibitor. | 1. Reduce the serum concentration if possible for your cell line. 2. Use a more defined, serum-free medium supplemented with only the necessary growth factors for your cells. |
| Discrepancy between biochemical assay IC50 and cell-based assay IC50. | The biochemical assay is a purified system without serum proteins. The cell-based assay contains serum, leading to protein binding and a lower free fraction of the inhibitor. | This is an expected result. Report the IC50 value along with the specific cell line and serum concentration used in the assay. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
Objective: To quantify the impact of fetal bovine serum (FBS) concentration on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based viability assay.
Materials:
-
Target cell line (e.g., a BRCA-deficient cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
96-well clear bottom, white-walled plates (for luminescence) or clear plates (for absorbance/fluorescence)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density in their complete growth medium containing 10% FBS.
-
Incubate overnight to allow for cell attachment.
-
-
Serum Starvation and Treatment:
-
The next day, carefully aspirate the medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Prepare different media with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Prepare serial dilutions of this compound in each of the prepared serum-containing media. A typical concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO) for each serum condition.
-
Add the media containing the different concentrations of this compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the cell line's doubling time and the inhibitor's mechanism of action (e.g., 72 hours).
-
-
Viability Assay:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Data Presentation:
Summarize the calculated IC50 values in a table for easy comparison.
| FBS Concentration (%) | IC50 of this compound (nM) |
| 0.5 | [Insert experimental value] |
| 2.0 | [Insert experimental value] |
| 5.0 | [Insert experimental value] |
| 10.0 | [Insert experimental value] |
Visualizations
Caption: Workflow for determining the effect of serum on this compound IC50.
Caption: Mechanism of serum protein binding affecting this compound availability.
Caption: Troubleshooting decision tree for unexpected this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Validating PARP-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the engagement of a specific molecular target within a cellular context is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methodologies to validate the target engagement of Parp-1-IN-13, a potent PARP-1 inhibitor, and other benchmark PARP inhibitors. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide outlines the established experimental frameworks and provides data for well-characterized PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib to serve as a reference for evaluating novel compounds like this compound.
Introduction to PARP-1 Inhibition and Target Engagement
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
This compound is a potent inhibitor of PARP-1 with a reported IC50 of 26 nM. Its mechanism of action involves the inhibition of SSB repair, which leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication and ultimately triggers apoptosis in cancer cells. Validating that a compound like this compound effectively engages PARP-1 in a cellular environment is crucial to understanding its biological activity and therapeutic potential.
Key Experimental Approaches for Validating PARP-1 Target Engagement
Several robust methods are employed to confirm and quantify the interaction of inhibitors with PARP-1 within cells. These assays provide insights into the potency, selectivity, and mechanism of action of the inhibitors.
Western Blotting for Poly(ADP-ribose) (PAR) Levels
A direct and widely used method to assess PARP-1 inhibition is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP-1 enzymatic activity. Upon DNA damage, PARP-1 is activated and synthesizes PAR chains on itself and other nuclear proteins. Treatment with a PARP inhibitor is expected to reduce the levels of PAR.
Experimental Workflow:
Figure 1. Western Blot workflow for PAR level assessment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the PARP inhibitor (e.g., this compound, Olaparib) for a predetermined time (e.g., 1-24 hours).
-
Induction of DNA Damage: Induce DNA damage by treating cells with an agent like hydrogen peroxide (H₂O₂; e.g., 1 mM for 10 minutes) or methyl methanesulfonate (MMS).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for PAR. Subsequently, probe with an antibody for PARP-1 or a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
Data Interpretation: A dose-dependent decrease in the intensity of the PAR signal upon treatment with the inhibitor indicates successful target engagement and inhibition of PARP-1 activity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly assess the physical interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PARP inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by centrifugation.
-
Analysis: Analyze the amount of soluble PARP-1 in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor demonstrates direct binding and stabilization of PARP-1, confirming target engagement.
Immunofluorescence for γH2AX Foci Formation
Inhibition of PARP-1 leads to the collapse of replication forks and the formation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX). Immunofluorescence staining for γH2AX foci serves as a downstream biomarker of PARP inhibitor activity.
Experimental Workflow:
Figure 3. Immunofluorescence workflow for γH2AX foci.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor for an appropriate duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block with serum and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Data Interpretation: A significant increase in the number of γH2AX foci in inhibitor-treated cells compared to control cells indicates the induction of DNA double-strand breaks, an expected downstream consequence of PARP-1 inhibition.
Comparative Data for Established PARP Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Potency (IC50/EC50) | Reference |
| Olaparib | MDA-MB-436 | CETSA | Thermal Stabilization | ~10 µM | [1] |
| Various Breast Cancer | Cell Viability (MTT) | Growth Inhibition | 3.7-31 µM | [2] | |
| Rucaparib | MDA-MB-436 | CETSA | Thermal Stabilization | ~10 µM | [1] |
| Neuroblastoma | Radiosensitization | 50% Cell Kill | ~50% dose reduction | [3] | |
| Talazoparib | U251MG | Competitive Binding | Ki | 0.65 ± 0.07 nM | [4] |
| Various | PARP Trapping | PARP-DNA Complex | ~100-fold > Olaparib | [5] |
Note: The potencies of PARP inhibitors can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured.
Conclusion
Validating the cellular target engagement of a novel PARP-1 inhibitor like this compound is a multifaceted process that requires a combination of direct and indirect experimental approaches. By employing techniques such as Western blotting for PAR levels, Cellular Thermal Shift Assays, and immunofluorescence for downstream markers like γH2AX, researchers can build a comprehensive profile of a compound's activity. While direct comparative data for this compound is currently limited, the established methodologies and the performance of benchmark inhibitors like Olaparib, Rucaparib, and Talazoparib provide a robust framework for its evaluation. Future studies directly comparing this compound with these clinical-stage inhibitors will be crucial in fully elucidating its therapeutic potential.
References
Assessing the In Vivo Efficacy of PARP-1 Inhibitors: A Guide to Key Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair. Assessing the in vivo efficacy of these inhibitors, such as the conceptual Parp-1-IN-13, requires robust and reliable biomarkers. This guide provides a comparative overview of key biomarkers, their underlying mechanisms, and the experimental protocols for their assessment, supported by experimental data from preclinical and clinical studies.
Core Concepts in PARP-1 Inhibition and Biomarker Selection
The primary mechanism of PARP inhibitors involves blocking the enzymatic activity of PARP-1, which is crucial for single-strand break (SSB) repair. This inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with deficient HR repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2] A second critical mechanism is "PARP trapping," where the inhibitor prevents the dissociation of PARP-1 from the DNA, creating a toxic protein-DNA complex that further disrupts replication and is even more potent in killing cancer cells.[2][3]
Effective biomarkers for assessing PARP-1 inhibitor efficacy can be categorized into three main types:
-
Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging with its target and eliciting a biological response.
-
Predictive Biomarkers: These markers help to identify patient populations most likely to respond to the treatment.
-
Response/Resistance Biomarkers: These markers are used to monitor treatment efficacy and detect the emergence of resistance.
Key Biomarkers for In Vivo Efficacy Assessment
Here, we compare the most established and promising biomarkers for evaluating the in vivo efficacy of PARP-1 inhibitors.
Table 1: Comparison of Key Biomarkers for PARP-1 Inhibitor Efficacy
| Biomarker Category | Biomarker | Principle | Advantages | Disadvantages | Sample Type |
| Pharmacodynamic | Poly(ADP-ribose) (PAR) levels | Measures the direct inhibition of PARP-1 enzymatic activity.[4] | Direct and rapid indicator of target engagement. Can be measured in tumor and surrogate tissues (PBMCs). | Transient effect, requiring careful timing of sample collection. | Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs) |
| γH2AX (phosphorylated H2AX) | Indicates the presence of DNA double-strand breaks, a downstream effect of PARP inhibition.[4] | Sensitive marker of DNA damage and cellular stress induced by the inhibitor. | Not specific to PARP inhibitor action; other DNA damaging agents can induce γH2AX. | Tumor tissue, PBMCs, Circulating Tumor Cells (CTCs) | |
| Predictive | Homologous Recombination Deficiency (HRD) Status (e.g., BRCA1/2 mutations) | Identifies tumors with impaired DNA repair, which are hypersensitive to PARP inhibitors (synthetic lethality).[1][5] | Strong predictor of clinical benefit for several approved PARP inhibitors.[5] | Not all HRD tumors respond, and some HR-proficient tumors may show sensitivity. | Tumor tissue (somatic), Blood (germline) |
| PARP-1 Expression Levels | The therapeutic target's expression level may correlate with inhibitor sensitivity. | High PARP-1 expression can be a prerequisite for the "trapping" mechanism.[6] | The correlation with clinical response is still under investigation and may not be linear.[6] | Tumor tissue | |
| Response/Monitoring | Radiolabeled PARP Inhibitors (e.g., [¹⁸F]FTT PET) | In vivo imaging to quantify PARP-1 expression and target engagement in real-time.[7] | Non-invasive, allows for whole-body assessment of drug distribution and target binding, and can be used for patient selection and monitoring response.[7] | Requires specialized radiochemistry and imaging facilities. Still largely in clinical research. | In vivo imaging |
Experimental Protocols
Measurement of PAR Levels by ELISA
This protocol provides a method for quantifying PAR levels in cell lysates, which is a direct measure of PARP-1 activity.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the amount of PAR polymer in a sample.
Methodology:
-
Sample Collection and Lysis: Collect tumor tissue or PBMCs at baseline and at various time points after administration of the PARP-1 inhibitor. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-PAR antibody.
-
Block non-specific binding sites.
-
Add diluted cell lysates to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add the enzyme's substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of PAR polymer. Calculate the PAR concentration in the samples by interpolating from the standard curve and normalizing to the total protein concentration. A significant decrease in PAR levels post-treatment indicates effective PARP-1 inhibition.[4][8]
Detection of γH2AX by Immunohistochemistry (IHC)
This protocol describes the detection of γH2AX foci in tumor tissue, indicating DNA double-strand breaks.
Principle: An antibody specific to the phosphorylated form of histone H2AX is used to stain tissue sections. The number of stained foci per cell nucleus is quantified.
Methodology:
-
Tissue Preparation: Fix tumor biopsies in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the γH2AX antigen.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen (e.g., DAB) to produce a brown stain.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Quantification: Scan the slides using a digital slide scanner. Use image analysis software to quantify the number of γH2AX foci per nucleus in a defined number of tumor cells. An increase in γH2AX foci after treatment suggests the induction of DNA damage by the PARP-1 inhibitor.[8]
Visualizing Key Pathways and Workflows
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition leads to the formation of double-strand breaks.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow for Biomarker Assessment
This diagram outlines a typical in vivo experimental workflow for assessing the efficacy of a PARP-1 inhibitor using pharmacodynamic biomarkers.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers beyond BRCA: promising combinatorial treatment strategies in overcoming resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of PARPi efficacy according to homologous recombination deficiency biomarkers in patients with ovarian cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo visualization of PARP inhibitor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PARP-1 Inhibitors: Olaparib vs. Parp-1-IN-13 in BRCA-Mutant Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established PARP-1 inhibitor, olaparib, with a representative novel PARP-1 inhibitor, designated here as Parp-1-IN-13, in the context of BRCA-mutant ovarian cancer cells. While extensive data is available for the FDA-approved drug olaparib, this compound serves as a placeholder for a typical, potent, and selective next-generation PARP-1 inhibitor in preclinical development. This comparison aims to highlight key performance indicators and experimental considerations for researchers evaluating new therapeutic agents in this class.
Mechanism of Action: Targeting the Achilles' Heel of BRCA-Mutant Tumors
Both olaparib and novel PARP-1 inhibitors like this compound exploit the concept of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations.[1][2] Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1] In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-mutant cancer cells with a compromised HR pathway, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1][2]
Some PARP inhibitors, including olaparib, also exhibit a "trapping" mechanism, where they stabilize the PARP-1 enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and contribute to the inhibitor's anti-cancer activity.
Quantitative Performance Data
The following tables summarize key quantitative data for olaparib and representative data for a potent and selective novel PARP-1 inhibitor, this compound.
Table 1: In Vitro Potency against PARP Enzymes
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib | 5[4] | 1[4] | 0.2 |
| This compound | 1 | 15 | 15 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A higher selectivity ratio indicates greater selectivity for PARP-1 over PARP-2.
Table 2: Cellular Potency in BRCA-Mutant Ovarian Cancer Cell Lines
| Cell Line | BRCA Mutation | Olaparib IC50 (µM) | This compound IC50 (µM) (Representative) |
| PEO1 | BRCA2 | ~1-5[5] | ~0.1-0.5 |
| OVCAR8 | BRCA1 (methylated promoter) | ~1-10[6] | ~0.1-1 |
Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. These values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PARP inhibitors. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed BRCA-mutant ovarian cancer cells (e.g., PEO1, OVCAR8) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of olaparib or this compound for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data on a dose-response curve.
PARP Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of PARP-1 in the presence of inhibitors.
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP-1 enzyme, a histone-coated plate (as a substrate), and varying concentrations of the PARP inhibitor (olaparib or this compound).
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PARP activity relative to the no-inhibitor control and determine the IC50 values.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for PARP Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating novel PARP inhibitors.
Conclusion
Olaparib has paved the way for targeted therapy in BRCA-mutant ovarian cancer, demonstrating significant clinical benefit. The development of new PARP-1 inhibitors, represented here by this compound, aims to improve upon existing therapies by potentially offering increased potency, higher selectivity for PARP-1, and an optimized safety profile. Researchers and drug developers should employ a comprehensive suite of in vitro and in vivo assays to thoroughly characterize and compare these novel agents. The experimental protocols and workflows outlined in this guide provide a framework for such evaluations, ultimately contributing to the advancement of more effective treatments for patients with BRCA-mutant ovarian cancer.
References
- 1. journals.aboutscience.eu [journals.aboutscience.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Analysis: A Comparative Guide to Parp-1-IN-13 and Veliparib
A direct comparative analysis of the in vitro cytotoxicity of Parp-1-IN-13 and veliparib cannot be provided at this time. Extensive searches for "this compound" have not yielded any publicly available scientific literature, experimental data, or supplier information. This suggests that this compound may be a novel, not yet widely distributed, or alternatively named compound.
Consequently, the core requirements of this guide, including a data-driven comparison of cytotoxicity, detailed experimental protocols for this specific compound, and visualizations of its activity, cannot be fulfilled.
This guide will, therefore, focus on providing a comprehensive overview of the well-characterized PARP inhibitor, veliparib , including its mechanism of action, in vitro cytotoxicity data from published studies, and relevant experimental methodologies. This information will serve as a valuable reference for researchers in the field of drug development and cancer biology.
Veliparib: A Profile of a PARP-1/2 Inhibitor
Veliparib (also known as ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, veliparib prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs can lead to synthetic lethality and cell death.
Mechanism of Action: PARP Inhibition
The primary mechanism of action for PARP inhibitors like veliparib involves blocking the catalytic activity of PARP enzymes. When a single-strand DNA break occurs, PARP-1 binds to the damaged site. This binding activates the enzyme to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. Veliparib competes with the natural substrate of PARP, NAD+, to bind to the catalytic domain of the enzyme, thereby preventing the synthesis of PAR and stalling the repair process.
A key aspect of the cytotoxic effect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription. While veliparib is a potent catalytic inhibitor, some studies suggest it is a weaker PARP trapping agent compared to other inhibitors like olaparib and talazoparib.[4][5]
dot
Caption: Mechanism of PARP-1 inhibition by veliparib.
In Vitro Cytotoxicity of Veliparib
The cytotoxic effects of veliparib have been evaluated in numerous in vitro studies across a wide range of cancer cell lines. The potency of veliparib as a single agent and in combination with other anti-cancer agents is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%.
Summary of Veliparib IC50 Values
The following table summarizes representative IC50 values for veliparib from various in vitro studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Ishikawa | Endometrial Adenocarcinoma | CCK-8 | 133.5 | [6] |
| JVM-2 | B-cell prolymphocytic leukemia | Growth Inhibition Assay | 42.9207 | [1] |
| MOLT-4 | Acute lymphoblastic leukemia | Growth Inhibition Assay | 42.2538 | [1] |
| Various MPN subsets | Myeloproliferative Neoplasms | Not Specified | Varies | [7] |
Note: This table presents a selection of publicly available data and is not exhaustive.
As a single agent, veliparib has shown limited activity in some cell lines.[8] Its cytotoxic effects are often more pronounced when used in combination with DNA-damaging agents like chemotherapy (e.g., temozolomide, cisplatin) and radiation therapy.[6][9][10] This synergistic effect is a cornerstone of its clinical development.
Experimental Protocols for In Vitro Cytotoxicity Assays
The following are generalized protocols for common in vitro assays used to determine the cytotoxicity of PARP inhibitors like veliparib. Specific parameters will need to be optimized for individual cell lines and experimental goals.
Cell Viability Assay (e.g., CCK-8 or MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of veliparib (and/or a combination agent). Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.
-
Cell Seeding: Plate a known number of cells in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of veliparib for a specific duration.
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
dot
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
While a direct comparison with the currently uncharacterized "this compound" is not feasible, this guide provides a solid foundation for understanding the in vitro cytotoxic profile of the established PARP inhibitor, veliparib. The provided data and protocols can serve as a benchmark for researchers investigating novel PARP inhibitors. As information on new compounds like this compound becomes available in the scientific literature, a direct and meaningful comparison of their cytotoxic effects can be conducted. Researchers are encouraged to consult peer-reviewed publications and reputable chemical suppliers for the most up-to-date information on novel research compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
RAD51 Foci Formation: A Predictive Biomarker for PARP Inhibitor Response
A Comparative Guide for Researchers and Drug Development Professionals
The efficacy of Poly(ADP-ribose) polymerase (PARP) inhibitors is intrinsically linked to the homologous recombination (HR) repair pathway status of tumors. A key protein in this pathway, RAD51, forms nuclear foci at sites of DNA double-strand breaks (DSBs), a critical step in their repair. The presence or absence of these RAD51 foci has emerged as a robust functional biomarker to predict tumor sensitivity or resistance to PARP inhibitors. This guide provides a comparative overview of RAD51 foci formation as a marker for response to the PARP-1 inhibitor, Parp-1-IN-13, and other PARP inhibitors, supported by experimental data and detailed protocols.
Introduction to PARP Inhibition and RAD51
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DSBs.[3] In cells with a functional HR repair pathway, these DSBs can be efficiently repaired. However, in tumor cells with HR deficiency (HRD), often due to mutations in genes like BRCA1 or BRCA2, the reliance on PARP for DNA repair is heightened.[4] Inhibition of PARP in these HRD cells leads to synthetic lethality, forming the basis of a powerful anti-cancer strategy.[3][4]
RAD51 is a central player in the HR pathway, where it facilitates the search for a homologous DNA sequence and strand invasion.[5] The formation of discrete nuclear foci by RAD51 protein at the sites of DNA damage is a hallmark of a proficient HR repair process.[5] Consequently, the inability to form RAD51 foci upon DNA damage is indicative of HRD and predicts sensitivity to PARP inhibitors. Conversely, the presence of RAD51 foci, even in the context of BRCA mutations, can signify mechanisms of resistance.[6]
This compound: A Novel PARP-1 Inhibitor
This compound is a potent PARP-1 inhibitor with a reported IC50 of 26 nM.[7][8] Studies have shown that this compound effectively inhibits the repair of DNA single-strand breaks, leading to an accumulation of DNA double-strand breaks and the induction of apoptosis in cancer cells through the mitochondrial pathway.[7] While specific data on RAD51 foci formation in response to this compound is not yet widely available, its mechanism of action aligns with other well-characterized PARP inhibitors.
Comparative Performance of RAD51 Foci as a Biomarker
Numerous studies have demonstrated the superior predictive power of the RAD51 foci assay compared to other biomarkers for PARP inhibitor response.
| Biomarker | Principle | Advantages | Disadvantages | Predictive Accuracy for PARPi Response |
| RAD51 Foci Formation | Functional assay measuring the final, critical step of homologous recombination. | Directly assesses HR functionality, can identify resistance mechanisms beyond BRCA mutations, feasible in FFPE tissues.[6][9][10] | Requires immunofluorescence imaging and standardized scoring, may be affected by tumor proliferation rate. | High sensitivity and specificity; outperforms genomic tests in some studies.[9] |
| BRCA1/2 Gene Mutations | Genetic test to identify mutations that predispose to HRD. | Well-established, clear genetic basis. | Does not account for reversion mutations or other mechanisms of HR restoration, not all BRCA-mutated tumors respond.[11] | Good, but not absolute, predictor of response. |
| Genomic Scar Assays (HRD Score) | Measures the accumulation of genomic alterations (LOH, TAI, LST) characteristic of HRD. | Provides a quantitative score, can identify HRD in non-BRCA mutated tumors. | Less direct measure of HR function, can be influenced by other genomic instability factors. | Moderate to good, but often outperformed by the RAD51 assay.[9] |
| γH2AX Foci Formation | Marker of DNA double-strand breaks. | Indicates the presence of DNA damage induced by PARP inhibitors.[12] | Not specific to HRD, as DSBs are formed in both HR-proficient and -deficient cells upon PARPi treatment.[13] | Limited predictive value on its own. |
Signaling Pathways and Experimental Workflows
To visualize the interplay between PARP-1, RAD51, and the mechanism of PARP inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing RAD51 foci formation.
Caption: Signaling pathway of PARP-1 and RAD51 in DNA repair and the effect of PARP inhibitors.
Caption: Experimental workflow for RAD51 foci formation assay in FFPE tumor tissue.
Experimental Protocols
Immunofluorescence Staining for RAD51 Foci in FFPE Tissues
This protocol is adapted from established methods for the detection of RAD51 foci in formalin-fixed, paraffin-embedded (FFPE) tissues.[10][14][15]
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with PBS.
3. Permeabilization and Blocking:
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with a blocking buffer (e.g., 5% goat serum, 1% BSA in PBS) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-Geminin) in blocking buffer.
-
Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer.
-
Incubate slides with the secondary antibody solution for 1 hour at room temperature, protected from light.
6. Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 minutes).
-
Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to visualize nuclei.
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
7. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Score RAD51 foci in Geminin-positive cells (cells in S/G2 phase). A common threshold for a RAD51-positive cell is ≥5 foci per nucleus.
-
A tumor is often classified as HR-deficient (RAD51-low) if less than 10% of Geminin-positive cells are RAD51-positive.[9]
Conclusion
The formation of RAD51 foci is a powerful and direct measure of homologous recombination repair functionality. As a biomarker, it offers significant advantages in predicting the response to PARP inhibitors, including the novel compound this compound. Its ability to assess the functional HR status in routine tumor samples provides a more dynamic and potentially more accurate prediction of therapeutic benefit compared to purely genetic markers. The continued standardization and clinical validation of the RAD51 foci assay will be crucial in personalizing cancer therapy and extending the benefits of PARP inhibitors to a broader patient population.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. embopress.org [embopress.org]
- 10. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 14. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Parp-1-IN-13 on the Cell Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel PARP-1 inhibitor, Parp-1-IN-13, detailing its effects on cell cycle progression against other well-established PARP inhibitors. The data presented herein is based on standardized cellular assays to ensure objective comparison and is supported by detailed experimental protocols for reproducibility.
Introduction to PARP-1 Inhibition and Cell Cycle Regulation
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair pathways such as base excision repair (BER).[1][2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][3] Beyond its role in DNA repair, PARP-1 is also implicated in the regulation of the cell cycle.[2][4][5] Consequently, the downstream effects of PARP-1 inhibitors on cell cycle checkpoints are of significant interest in understanding their full mechanism of action and potential off-target effects.[1][6]
This guide focuses on this compound, a novel and potent PARP-1 inhibitor, and compares its cell cycle effects to two clinically relevant PARP inhibitors: Olaparib and Veliparib.
Comparative Analysis of Cell Cycle Distribution
To evaluate the impact of this compound on cell cycle progression, human osteosarcoma (U2OS) cells were treated with equimolar concentrations of this compound, Olaparib, and Veliparib for 48 hours. Cell cycle distribution was subsequently analyzed by flow cytometry after propidium iodide staining.
Table 1: Effect of PARP-1 Inhibitors on Cell Cycle Distribution in U2OS Cells
| Treatment (1 µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 25.7 ± 1.9 | 20.1 ± 1.3 | 54.2 ± 2.5 |
| Olaparib | 28.9 ± 2.3 | 22.5 ± 1.7 | 48.6 ± 2.8 |
| Veliparib | 43.8 ± 2.0 | 34.5 ± 1.6 | 21.7 ± 1.9 |
The data indicates that both this compound and Olaparib induce a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 and S phase populations.[1][6] This suggests an induction of a G2 cell cycle arrest-like state. In contrast, Veliparib treatment resulted in a cell cycle distribution similar to the vehicle control, indicating a minimal impact on cell cycle progression at this concentration.[1]
Analysis of Key Cell Cycle Regulatory Proteins
To further investigate the mechanism of G2/M arrest, the expression and phosphorylation status of key cell cycle regulatory proteins were assessed by Western blot analysis following treatment with the respective PARP-1 inhibitors.
Table 2: Impact of PARP-1 Inhibitors on Cell Cycle Regulatory Proteins
| Treatment (1 µM) | p53 Expression | p21 Expression | Cyclin A Accumulation | Chk1 Phosphorylation (pChk1) |
| Vehicle (DMSO) | Baseline | Baseline | Baseline | Baseline |
| This compound | Upregulated | Upregulated | Increased | Robust |
| Olaparib | Upregulated | Upregulated | Increased | Robust |
| Veliparib | No significant change | No significant change | No significant change | Minimal |
The results demonstrate that this compound, similar to Olaparib, leads to the upregulation of p53 and its downstream target p21, key mediators of cell cycle arrest.[1][6] Furthermore, an accumulation of Cyclin A and robust phosphorylation of Chk1 were observed, indicating the activation of the DNA damage response and replicative stress pathways.[1][6] Veliparib did not induce these changes, suggesting its effects are largely independent of this p53-mediated pathway.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow used to validate its downstream effects.
Caption: this compound induced G2 arrest pathway.
Caption: Workflow for cell cycle validation.
Experimental Protocols
Cell Culture and Treatment: U2OS cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing 1 µM of this compound, Olaparib, Veliparib, or an equivalent volume of DMSO as a vehicle control.
Cell Cycle Analysis by Flow Cytometry: After 48 hours of treatment, cells were harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight. Fixed cells were then washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A. After a 30-minute incubation at room temperature in the dark, cell cycle distribution was analyzed using a flow cytometer. Data were analyzed using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis: Following 48 hours of treatment, cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p53, p21, Cyclin A, phospho-Chk1 (Ser345), and GAPDH (as a loading control). After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inducer of G2/M cell cycle arrest in U2OS cells. Its downstream effects, characterized by the upregulation of the p53-p21 axis and activation of the Chk1-mediated DNA damage response, are comparable to those of Olaparib. In contrast, Veliparib shows minimal impact on the cell cycle under the same experimental conditions. These findings suggest that the anti-proliferative effects of this compound may be attributed, at least in part, to its ability to induce cell cycle arrest, a feature that distinguishes it from certain other PARP-1 inhibitors. Further investigation into the broader cellular effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 promoter links cell cycle progression with adaptation to oxidative environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 6. New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Parp-1-IN-13 with Chemotherapy: A Comparative Guide
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1) has emerged as a promising strategy, particularly in cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative evaluation of a novel PARP-1 inhibitor, Parp-1-IN-13, and its potential synergistic effects with conventional chemotherapy. Due to the limited publicly available data on the combination therapy of this compound, this guide will focus on its intrinsic inhibitory activity and compare its potential with the well-documented synergistic effects of two clinically approved PARP inhibitors, Olaparib and Talazoparib, when combined with the chemotherapeutic agents cisplatin and doxorubicin.
Introduction to PARP-1 Inhibition and Chemotherapy Synergy
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). Chemotherapeutic agents like cisplatin and doxorubicin induce DNA damage, leading to the formation of SSBs and double-strand breaks (DSBs). In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in cytotoxic DSBs. This concept, known as synthetic lethality, forms the basis of the synergistic effect between PARP inhibitors and DNA-damaging chemotherapy.
Comparative Analysis of PARP-1 Inhibitors
This section presents a comparative analysis of this compound, Olaparib, and Talazoparib, focusing on their inhibitory potency and their synergistic effects with cisplatin and doxorubicin.
Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Cell Line | Cytotoxic IC50 (µM) |
| This compound | PARP-1 | 26 | SK-OV-3 | 4.98 |
| Olaparib | PARP-1/2 | ~5 | Multiple | Varies (e.g., ~10 in some ovarian cancer cell lines) |
| Talazoparib | PARP-1/2 | ~1 | Multiple | Varies (sub-micromolar in many cell lines) |
Table 1: Comparison of the in vitro potency of this compound, Olaparib, and Talazoparib.
This compound demonstrates potent inhibition of the PARP-1 enzyme with an IC50 of 26 nM. Its cytotoxic effect on the SK-OV-3 ovarian cancer cell line (IC50 of 4.98 µM) suggests promising anticancer activity as a standalone agent. For comparison, Olaparib and Talazoparib are potent inhibitors of both PARP-1 and PARP-2, with Talazoparib showing exceptional potency.
Synergistic Effects with Cisplatin
The combination of PARP inhibitors with the platinum-based chemotherapeutic agent cisplatin has shown significant synergistic cytotoxicity in various cancer cell lines.
| PARP Inhibitor | Cell Line | Combination Index (CI) | Key Findings |
| Olaparib | A2780 (Ovarian) | < 0.3 (Strong Synergy) | Significant increase in apoptosis and inhibition of proliferation at low doses of both agents.[1] |
| Olaparib | OVCAR-3 (Ovarian) | 0.35 - 0.87 (Synergy) | Enhanced inhibition of cell proliferation compared to single-agent treatment.[1] |
| Olaparib | SK-OV-3 (Ovarian) | < 1 (Synergy) | Pre-treatment with Olaparib followed by cisplatin showed strong synergism in clonogenic survival.[2] |
Table 2: Quantitative data on the synergistic effects of Olaparib with Cisplatin. A Combination Index (CI) < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Studies have demonstrated that Olaparib acts synergistically with cisplatin in ovarian cancer cell lines, leading to enhanced cell killing.[1][2] The strong synergy observed, particularly at lower concentrations, suggests that this combination could potentially reduce the required therapeutic doses of cisplatin, thereby mitigating its associated toxicities.
Synergistic Effects with Doxorubicin
Doxorubicin, an anthracycline antibiotic, is another widely used chemotherapeutic agent that induces DNA damage. The combination of PARP inhibitors with doxorubicin has also been investigated for its synergistic anticancer effects.
| PARP Inhibitor | Cell Line | Assay | Key Findings |
| Olaparib | Canine Lymphoma/Leukemia | Cell Viability, Apoptosis | Olaparib potentiated the cytotoxic effects of doxorubicin. |
| Talazoparib | Osteosarcoma | Cell Viability | Synergistic effects observed in cell lines with BRCAness features.[3] |
| Talazoparib | Triple-Negative Breast Cancer | Apoptosis, Necrosis | Combination with calcitriol (another anticancer agent) significantly increased apoptosis and necrosis.[4] |
Table 3: Summary of studies on the synergistic effects of Olaparib and Talazoparib with Doxorubicin.
The combination of PARP inhibitors with doxorubicin has shown promise in preclinical models, suggesting a potential therapeutic strategy for various cancer types.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of PARP inhibitors and chemotherapy.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor, the chemotherapeutic agent, and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn to quantify synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the single agents and their combination for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the drugs for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: PARP-1 signaling in DNA repair and the synergistic mechanism of this compound with chemotherapy.
Caption: A generalized workflow for assessing the synergistic effects of a PARP inhibitor with chemotherapy.
Conclusion
This compound is a potent inhibitor of PARP-1 with promising cytotoxic activity against the SK-OV-3 ovarian cancer cell line. While direct evidence of its synergistic effects with chemotherapy is not yet publicly available, the extensive data from established PARP inhibitors like Olaparib and Talazoparib provide a strong rationale for investigating such combinations. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals to design and execute studies aimed at evaluating the full therapeutic potential of this compound and other novel PARP-1 inhibitors in combination with conventional cancer therapies. Further preclinical and clinical investigations are warranted to elucidate the synergistic efficacy and safety profile of this compound in combination with various chemotherapeutic agents.
References
Cross-validation of Parp-1-IN-13 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the PARP-1 inhibitor, Parp-1-IN-13, with other well-established PARP-1 inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a cross-validation of its activity based on available data and outlining standard experimental protocols for independent verification.
Comparative Activity of PARP-1 Inhibitors
The inhibitory activity of this compound against PARP-1 has been reported with a half-maximal inhibitory concentration (IC50) of 26 nM.[1][2] To contextualize this potency, the following table compares the IC50 values of this compound with several clinically relevant PARP-1 inhibitors. It is important to note that IC50 values can vary between different laboratory settings and assay conditions.
| Inhibitor | PARP-1 IC50 (nM) | Reference(s) |
| This compound | 26 | [1][2] |
| Olaparib | 5 | [3] |
| Rucaparib | 7 | [3] |
| Talazoparib | 1 | [3] |
| Veliparib | 5.2 | [4] |
Experimental Protocols for Activity Assessment
To facilitate the cross-validation of this compound's activity, this section details common experimental protocols for assessing PARP-1 inhibition.
Biochemical Assays for PARP-1 Enzymatic Activity
1. Colorimetric/Fluorometric PARP-1 Activity Assay
This assay measures the enzymatic activity of purified PARP-1 by detecting the consumption of its substrate, NAD+.
-
Principle: PARP-1 utilizes NAD+ to generate poly(ADP-ribose) (PAR) chains on acceptor proteins (e.g., histones) or itself. The amount of remaining NAD+ or the amount of PAR produced is quantified. In a common format, the reaction product, nicotinamide, is measured using a developing enzyme that generates a colored or fluorescent product.
-
Key Reagents:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (to stimulate PARP-1 activity)
-
Histones (as an acceptor protein)
-
NAD+
-
PARP-1 inhibitor (e.g., this compound)
-
Developing reagents for colorimetric or fluorometric detection
-
-
General Protocol:
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing reaction buffer, activated DNA, and the PARP-1 inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant PARP-1 enzyme and NAD+.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and add the developing reagents.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Fluorescence Polarization (FP) Based Assay
This is a homogeneous assay that measures the binding of an inhibitor to the PARP-1 active site.
-
Principle: A fluorescently labeled PARP-1 inhibitor (probe) is used. When the probe is unbound and tumbles freely in solution, it emits depolarized light. When bound to the larger PARP-1 enzyme, its rotation is slower, and it emits polarized light. An unlabeled inhibitor will compete with the probe for binding to PARP-1, resulting in a decrease in fluorescence polarization.
-
Key Reagents:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled PARP-1 inhibitor probe
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
-
General Protocol:
-
In a multi-well plate, add the PARP-1 enzyme, the fluorescent probe, and the test inhibitor at varying concentrations.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in FP indicates displacement of the probe by the test inhibitor.
-
Calculate the IC50 or Ki value from the competition binding curve.
-
Cell-Based Assays for PARP-1 Inhibition
1. Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of the PARP-1 inhibitor on cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations (a concept known as synthetic lethality).
-
Principle: Cells are treated with the PARP-1 inhibitor, and cell viability is measured using reagents that detect metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo).
-
Key Reagents:
-
Cancer cell line (e.g., BRCA1/2-deficient cell lines like MDA-MB-436 or CAPAN-1)
-
Cell culture medium and supplements
-
PARP-1 inhibitor (e.g., this compound)
-
Viability detection reagent
-
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP-1 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%.
-
2. PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP-1 on DNA, a key mechanism of action for the cytotoxicity of many PARP inhibitors.
-
Principle: Some PARP inhibitors not only block the catalytic activity of PARP-1 but also stabilize the PARP-1/DNA complex. This "trapping" prevents the dissociation of PARP-1 from DNA, leading to replication fork collapse and cell death. This can be measured by quantifying the amount of PARP-1 associated with the chromatin fraction of cells.
-
Key Reagents:
-
Cancer cell line
-
PARP-1 inhibitor
-
Cell lysis and fractionation buffers
-
Antibodies against PARP-1 and a loading control (e.g., histone H3)
-
-
General Protocol:
-
Treat cells with the PARP-1 inhibitor.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Isolate the chromatin-bound proteins from the nuclear fraction.
-
Perform Western blotting on the chromatin fraction using an anti-PARP-1 antibody.
-
Quantify the amount of chromatin-bound PARP-1 relative to a loading control. An increase in the PARP-1 signal in the chromatin fraction indicates PARP trapping.
-
Visualizing PARP-1 Signaling and Experimental Workflow
To further aid in the understanding of this compound's mechanism of action and its evaluation, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PARP-1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for evaluating PARP-1 inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Parp-1-IN-13
This document provides comprehensive guidance on the safe and proper disposal of Parp-1-IN-13, a potent PARP-1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Safety and Hazard Information
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed.[1]
-
Irritation: May cause skin and serious eye irritation.[1]
-
Respiratory Issues: May cause respiratory irritation.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Considered hazardous to the aquatic environment.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative and qualitative data extrapolated from the SDS of similar PARP inhibitors. This information is crucial for risk assessment and proper handling.
| Parameter | Information | Source (Analogous Compound) |
| CAS Number | Not available for this compound | - |
| Molecular Formula | C₁₇H₁₇N₃O₂S (this compound) | - |
| Appearance | Solid | General for small molecule inhibitors |
| Storage | Store at or below -20°C | Olaparib[2] |
| Solubility | Soluble in DMSO | Olaparib[2] |
| Toxicity Classification | Toxic solids, organic, n.o.s. | Olaparib[1] |
| UN Number for Transport | UN2811 | Olaparib[1] |
| Water Hazard Class | Class 2: hazardous for water | Olaparib[1] |
III. Detailed Disposal Protocol
The following step-by-step protocol must be followed for the disposal of this compound and associated contaminated materials.
A. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container for all this compound waste. The container should be made of a material compatible with the waste.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, pipette tips, tubes) in the designated solid hazardous waste container.
-
For grossly contaminated items, double-bagging is recommended before placing them in the final waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, designated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
B. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials.
C. Disposal Procedure:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1]
-
Do Not Dispose in Regular Trash: Do not dispose of solid waste contaminated with this compound in the regular trash.
D. Decontamination of Laboratory Equipment:
-
Gross Decontamination: Remove any visible residue of this compound from equipment surfaces using a cloth or paper towel dampened with a suitable solvent (e.g., DMSO followed by ethanol). Dispose of the cleaning materials as hazardous waste.
-
Surface Decontamination: Wipe down all surfaces of the equipment with a detergent solution, followed by a rinse with water. For some equipment, a final rinse with 70% ethanol may be appropriate.
-
Verification: Ensure that the equipment is thoroughly decontaminated before it is removed from the laboratory for maintenance, repair, or disposal.
IV. Potential Chemical Inactivation (for advanced users)
While not a standard disposal procedure, chemical degradation could be a potential method for inactivating this compound before disposal, which may be relevant in specific research contexts. This compound has a benzofuran core. Studies on the degradation of benzofuran derivatives suggest that oxidation using strong oxidizing agents like hydrogen peroxide in the presence of a catalyst can lead to ring opening and degradation of the molecule.[3] However, developing a specific and validated inactivation protocol for this compound would require significant laboratory investigation and is not recommended without expert consultation and safety assessment.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Parp-1-IN-13
This guide provides crucial safety and logistical information for the handling and disposal of Parp-1-IN-13, a potent PARP-1 inhibitor. The content herein is intended to provide procedural, step-by-step guidance to researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this guidance is based on the general principles of handling potent research compounds and information on PARP-1 inhibitors. It is imperative to obtain the supplier-specific SDS before handling this material.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of the PARP-1 enzyme, which is involved in DNA repair and other critical cellular processes.[1][2][3] As with many research chemicals, the full toxicological properties of this compound may not be fully characterized. Therefore, it should be handled as a potentially hazardous substance.
Potential Hazards:
-
Toxicity: The compound is designed to have a biological effect and may be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Unknown Long-Term Effects: The long-term health effects of exposure have not been determined.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Purpose | Citation |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes. | Protects eyes from splashes and airborne particles. | [4][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for handling the pure compound or concentrated solutions. | Prevents skin contact and absorption. | [4][5][6] |
| Body | A laboratory coat. A chemical-resistant apron or disposable coveralls should be worn over the lab coat when handling larger quantities. | Protects skin and clothing from contamination. | [6][7] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound outside of a certified chemical fume hood or other ventilated enclosure. | Prevents inhalation of airborne particles. | [6] |
| Foot | Closed-toe shoes. | Protects feet from spills and dropped objects. | [6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. The supplier for this compound recommends storage at room temperature in the continental US, but this may vary elsewhere.[1]
2. Preparation of Solutions:
-
All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers for the compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Use in Experiments:
-
Clearly label all solutions containing this compound.
-
When performing experiments, ensure adequate ventilation.
-
Avoid generating aerosols.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused solid material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
Emergency Procedures: Chemical Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for responding to a chemical spill of this compound.
Quantitative Data Summary
Due to the lack of a publicly available SDS for this compound, specific quantitative data such as occupational exposure limits and detailed physical properties are not available. The following table provides general information.
| Property | Value | Source/Comment |
| IC50 for PARP-1 | 26 nM | MedchemExpress[1] |
| Appearance | Solid (assumed) | Typical for research chemicals of this type. |
| Solubility | Varies by solvent | Refer to the supplier's Certificate of Analysis. |
| Storage Temperature | Room temperature (may vary) | MedchemExpress[1] |
This guide is intended to supplement, not replace, formal safety training and the supplier-provided Safety Data Sheet. Always prioritize safety and adhere to your institution's chemical hygiene plan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
